PF2562
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
4-[4-(4,6-dimethylpyrimidin-5-yl)-3-methylphenoxy]-1H-pyrazolo[4,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c1-11-8-14(25-19-16-9-23-24-17(16)6-7-20-19)4-5-15(11)18-12(2)21-10-22-13(18)3/h4-10H,1-3H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIUJOHYYBNCPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=NC=CC3=C2C=NN3)C4=C(N=CN=C4C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of PF-06463922 (Lorlatinib) on ROS1 Fusion Kinases: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oncogenic fusions of the ROS1 receptor tyrosine kinase are key drivers in a subset of various cancers, most notably non-small cell lung cancer (NSCLC). While first-generation inhibitors like crizotinib (B193316) have shown clinical efficacy, the development of resistance, often through secondary mutations in the ROS1 kinase domain, necessitates the development of more potent and selective next-generation inhibitors. PF-06463922 (Lorlatinib) is a potent, ATP-competitive, small-molecule inhibitor of both ALK and ROS1 kinases, specifically designed to overcome resistance to earlier-generation drugs and to penetrate the central nervous system (CNS).[1][2] This guide provides a detailed technical overview of the mechanism of action of PF-06463922 on ROS1 fusion kinases, summarizing key preclinical data, experimental methodologies, and the core signaling pathways involved.
Biochemical and Cellular Potency
PF-06463922 demonstrates exquisite potency against ROS1 kinase in both biochemical and cellular assays.[2][3] It is significantly more potent than crizotinib, ceritinib (B560025), and alectinib (B1194254) in inhibiting ROS1 kinase activity.[1][3]
Kinase Inhibition Profile
PF-06463922 exhibits sub-nanomolar inhibitory activity against the recombinant ROS1 kinase domain and various ROS1 fusion proteins expressed in cellular models.[2]
Table 1: Biochemical Inhibition of ROS1 by PF-06463922
| Target | Assay Type | Metric | Value (nM) |
| Recombinant ROS1 | Kinase Activity | Ki | < 0.005 |
Data sourced from multiple preclinical studies.[2]
Cellular Activity Against ROS1 Fusions
In cellular assays, PF-06463922 potently inhibits the autophosphorylation of various oncogenic ROS1 fusion proteins, including SLC34A2-ROS1, CD74-ROS1, and FIG-ROS1, with IC50 values in the sub-nanomolar to low nanomolar range.[2][3] This inhibition of ROS1 kinase activity translates to potent anti-proliferative effects in cancer cell lines driven by these fusions.[2][3]
Table 2: Cellular Potency of PF-06463922 Against ROS1 Fusion Variants
| Cell Line | ROS1 Fusion | Assay Type | Metric | Value (nM) |
| HCC78 | SLC34A2-ROS1 | Autophosphorylation | IC50 | 0.19 - 0.53 |
| BaF3 | CD74-ROS1 | Autophosphorylation | IC50 | 0.19 - 0.53 |
| NIH 3T3 | FIG-ROS1 | Autophosphorylation | IC50 | 0.19 - 0.53 |
| HCC78 | SLC34A2-ROS1 | Proliferation | IC50 | 1.3 |
| BaF3 | CD74-ROS1 | Proliferation | IC50 | 0.6 |
Data compiled from studies on various ROS1-driven cell models.[3]
Activity Against Crizotinib-Resistant Mutations
A key advantage of PF-06463922 is its ability to overcome resistance to crizotinib mediated by secondary mutations in the ROS1 kinase domain.[1] The most clinically relevant resistance mutation is the G2032R solvent front mutation.[2][4] PF-06463922 also demonstrates potent activity against the L2026M gatekeeper mutation.[1][3]
Table 3: Potency of PF-06463922 Against Crizotinib-Resistant ROS1 Mutations
| Cell Model | ROS1 Variant | Assay Type | Metric | Value (nM) |
| BaF3 | CD74-ROS1G2032R | Proliferation | IC50 | Nanomolar range |
| BaF3 | CD74-ROS1G2032R | Autophosphorylation | IC50 | Nanomolar range |
| BaF3 | CD74-ROS1L2026M | Proliferation | IC50 | Nanomolar range |
PF-06463922 is reported to be over 50-fold more potent than ceritinib and alectinib against these resistant mutants.[3]
Mechanism of Action: Downstream Signaling
ROS1 fusion kinases activate several downstream signaling pathways crucial for cell growth and survival.[3] PF-06463922 effectively blocks these pathways by inhibiting the initial autophosphorylation of the ROS1 fusion protein. Key signaling axes affected include the SHP1/2, MEK/ERK, and PI3K/AKT/mTOR pathways.[3]
References
- 1. PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Potent Efficacy of PF-06463922 (Lorlatinib) Against Drug-Resistant ALK Mutants: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the binding affinity and inhibitory activity of PF-06463922 (lorlatinib) against wild-type Anaplastic Lymphoma Kinase (ALK) and a spectrum of clinically relevant ALK mutants. Developed for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details experimental methodologies, and visualizes complex biological and experimental processes. PF-06463922, a third-generation ALK/ROS1 tyrosine kinase inhibitor (TKI), has demonstrated superior potency in overcoming resistance to first and second-generation ALK inhibitors, including the highly refractory G1202R mutant.[1][2][3]
Executive Summary
Acquired resistance to ALK inhibitors is a significant clinical challenge in the treatment of ALK-rearranged non-small cell lung cancer (NSCLC) and other malignancies like neuroblastoma.[4][5][6] Secondary mutations within the ALK kinase domain are a primary mechanism of this resistance. PF-06463922 is a potent, ATP-competitive, and brain-penetrant small molecule inhibitor designed to target both wild-type ALK and a broad range of resistance mutations.[1][3][7] Preclinical studies have consistently shown that PF-06463922 maintains a high binding affinity and robust inhibitory activity against ALK variants that are resistant to crizotinib (B193316), ceritinib, and alectinib.[1][5]
Binding Affinity and Inhibitory Potency of PF-06463922
The efficacy of PF-06463922 is underscored by its low nanomolar to sub-nanomolar binding affinity (Ki) and inhibitory concentrations (IC50) across a panel of ALK mutants. This section presents a consolidated view of its performance in both biochemical and cellular assays.
Biochemical Assay Data
Biochemical assays utilizing recombinant human ALK kinase domains provide a direct measure of the inhibitor's binding affinity (Ki) and enzymatic inhibition.
| ALK Variant | Mean Ki (nM) |
| Wild-Type ALK | <0.07[1] |
| L1196M | <0.1 - 0.9[1] |
| G1269A | <0.1 - 0.9[1] |
| 1151Tins | <0.1 - 0.9[1] |
| F1174L | <0.1 - 0.9[1] |
| C1156Y | <0.1 - 0.9[1] |
| L1152R | <0.1 - 0.9[1] |
| S1206Y | <0.1 - 0.9[1] |
Cellular Assay Data
Cell-based assays measure the inhibitor's ability to suppress ALK phosphorylation and inhibit cell viability in cancer cell lines engineered to express specific ALK mutations. These IC50 values reflect the compound's potency in a more biologically relevant context.
| Cell Line / ALK Mutant | ALK Phosphorylation IC50 (nM) |
| EML4-ALK L1196M | 15 - 43[1][7] |
| EML4-ALK G1269A | 14 - 80[1][7] |
| EML4-ALK 1151Tins | 38 - 50[1][7] |
| EML4-ALK G1202R | 77 - 113[1][7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of PF-06463922's binding affinity and cellular potency.
In Vitro Kinase Assay (Biochemical)
This assay quantifies the direct inhibitory effect of PF-06463922 on the enzymatic activity of recombinant ALK.
-
Protein Source : Purified, unphosphorylated recombinant human ALK tyrosine kinase domain (wild-type or mutant) is used.
-
Assay Principle : The assay measures the phosphorylation of a substrate peptide by the ALK kinase domain in the presence of ATP. The inhibitory effect of PF-06463922 is determined by its ability to compete with ATP for the kinase's binding site.
-
Procedure :
-
The ALK kinase domain (e.g., 50 nM) is incubated with varying concentrations of PF-06463922.[8]
-
The kinase reaction is initiated by the addition of a reaction mixture containing a substrate peptide (e.g., 0.5 mM) and ATP (e.g., 2 mM).[8]
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, often using methods like LanthaScreen® Eu kinase binding assay or radioactivity-based assays.[9]
-
-
Data Analysis : The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve. The inhibition constant (Ki) is then determined from the IC50 value, typically using the Cheng-Prusoff equation, especially for ATP-competitive inhibitors.[8]
Cellular ALK Phosphorylation Inhibition Assay
This assay assesses the ability of PF-06463922 to inhibit ALK autophosphorylation within a cellular environment.
-
Cell Lines : Human cancer cell lines (e.g., H3122 NSCLC cells) engineered to express specific EML4-ALK fusion mutants are utilized.[1]
-
Procedure :
-
Cells are seeded in multi-well plates and allowed to adhere.
-
The cells are then treated with a serial dilution of PF-06463922 for a specified duration (e.g., 4 hours).
-
Following treatment, cells are lysed to extract total protein.
-
-
Detection :
-
Protein concentrations are normalized across samples.
-
Western blotting is performed using primary antibodies specific for phosphorylated ALK (p-ALK) and total ALK.
-
The signal intensity of p-ALK is normalized to that of total ALK.
-
-
Data Analysis : The IC50 value is determined by plotting the percentage of ALK phosphorylation inhibition against the logarithm of the PF-06463922 concentration.
Cell Viability Assay
This assay measures the effect of PF-06463922 on the proliferation and survival of ALK-dependent cancer cells.
-
Cell Lines : The same cell lines used in the phosphorylation assay are typically employed.
-
Procedure :
-
Measurement : Cell viability is assessed using a luminescent-based assay such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells, or an MTS assay.[1][10][11]
-
Data Analysis : The IC50 value, representing the concentration of PF-06463922 that inhibits cell growth by 50%, is calculated from the resulting dose-response curve.
Visualizing Molecular Pathways and Experimental Design
The following diagrams, rendered using the DOT language, illustrate the ALK signaling cascade and a standard experimental workflow for evaluating inhibitor potency.
Caption: Simplified ALK signaling pathway and the inhibitory action of PF-06463922.
Caption: Workflow for determining the cellular IC50 of PF-06463922.
References
- 1. PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PF-06463922, an ALK/ROS1 Inhibitor, Overcomes Resistance to First and Second Generation ALK Inhibitors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The ALK inhibitor PF-06463922 is effective as a single agent in neuroblastoma driven by expression of ALK and MYCN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NPM/ALK mutants resistant to ASP3026 display variable sensitivity to alternative ALK inhibitors but succumb to the novel compound PF-06463922 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The ALK/ROS1 inhibitor PF-06463922 overcomes primary resistance to crizotinib in ALK-driven neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of a potent kinase inhibitor targeting EML4-ALK fusion protein in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A new ALK inhibitor overcomes resistance to first‐ and second‐generation inhibitors in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Functional Landscape of Resistance to ALK Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Journey of a Third-Generation Kinase Inhibitor: A Technical Guide to the Discovery and Development of Lorlatinib (PF-06463922)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lorlatinib (B560019) (PF-06463922) is a third-generation, macrocyclic, ATP-competitive inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases. Its development marked a significant advancement in the treatment of ALK-positive non-small cell lung cancer (NSCLC), particularly in patients with resistance to earlier-generation inhibitors and those with brain metastases. This technical guide provides an in-depth overview of the discovery and development timeline of lorlatinib, detailing its preclinical and clinical evolution. It includes a compilation of key quantitative data, detailed experimental methodologies for pivotal assays, and visualizations of the relevant signaling pathways and the drug development workflow.
Introduction: Addressing Unmet Needs in ALK-Positive NSCLC
The discovery of ALK gene rearrangements as an oncogenic driver in a subset of NSCLC patients revolutionized the treatment landscape for this disease. The first-generation ALK inhibitor, crizotinib (B193316), demonstrated significant efficacy; however, the majority of patients eventually develop resistance, often through secondary mutations in the ALK kinase domain or the development of central nervous system (CNS) metastases. This clinical challenge spurred the development of next-generation ALK inhibitors. Lorlatinib was specifically designed to overcome these hurdles, boasting the ability to penetrate the blood-brain barrier and inhibit a wide range of known ALK resistance mutations.
Discovery and Preclinical Development Timeline
The journey of lorlatinib from a laboratory concept to a clinical candidate was driven by a structure-based drug design approach.[1] The key milestones in its early development are outlined below:
-
2013: Pfizer files the first world patent application for a series of macrocyclic kinase inhibitors, including the compound that would become lorlatinib.
-
2014: The discovery of PF-06463922 (lorlatinib) is described, highlighting its potent, broad-spectrum activity against ALK and ROS1, including mutants resistant to existing therapies.
-
Preclinical Studies: Extensive in vitro and in vivo studies are conducted to characterize the pharmacology, pharmacokinetics, and efficacy of lorlatinib. These studies demonstrated its ability to potently suppress ALK-dependent signaling and inhibit cell growth in various cancer cell lines, including those with acquired resistance to crizotinib and alectinib (B1194254). Mouse models confirmed the systemic and intracranial efficacy of lorlatinib, showing significant tumor growth inhibition and prolonged survival.
Mechanism of Action and Signaling Pathways
Lorlatinib functions as a potent, ATP-competitive inhibitor of ALK and ROS1 tyrosine kinases.[2] By binding to the ATP-binding pocket of these kinases, lorlatinib blocks their catalytic activity, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival.[3] These pathways include the RAS-RAF-MEK-ERK, PI3K-AKT-mTOR, and JAK-STAT signaling cascades.[3]
dot
Caption: ALK Signaling Pathway Inhibition by Lorlatinib.
dot
Caption: ROS1 Signaling Pathway Inhibition by Lorlatinib.
Quantitative Preclinical Data
The preclinical development of lorlatinib involved rigorous quantitative assessment of its potency and selectivity.
Table 1: Biochemical Potency of Lorlatinib (PF-06463922) against ALK and ROS1 Kinases
| Kinase Target | Kᵢ (nM) |
| Wild-type ALK | <0.07 |
| ALK L1196M | <0.1 |
| ALK G1269A | <0.1 |
| ALK I151Tins | <0.1 |
| ALK F1174L | 0.2 |
| ALK C1156Y | 0.3 |
| ALK L1152R | 0.6 |
| ALK S1206Y | 0.9 |
| Wild-type ROS1 | Data not specified |
Data compiled from publicly available research.
Table 2: Cellular Potency of Lorlatinib (PF-06463922) in ALK-Driven Cell Lines
| Cell Line | ALK Status | IC₅₀ (nM) |
| H3122 | EML4-ALK v1 | 1.5 |
| H2228 | EML4-ALK v3a/b | 2.1 |
| H3122 (L1196M) | EML4-ALK v1 with L1196M | 21 |
| Ba/F3 (G1202R) | EML4-ALK with G1202R | 80 |
Data compiled from publicly available research.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments in the preclinical evaluation of lorlatinib.
Biochemical Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory potency (Kᵢ) of lorlatinib against recombinant ALK and ROS1 kinase domains.
Materials:
-
Recombinant human ALK or ROS1 kinase domain
-
ATP
-
Biotinylated peptide substrate
-
Lorlatinib (serially diluted in DMSO)
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of lorlatinib in DMSO.
-
In a 384-well plate, add the kinase, the biotinylated peptide substrate, and the diluted lorlatinib to the kinase buffer.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add detection reagents to quantify the amount of ADP produced, which is proportional to kinase activity.
-
Read the luminescent signal on a suitable plate reader.
-
Calculate the percentage of inhibition for each lorlatinib concentration relative to a DMSO control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
Calculate the Kᵢ value from the IC₅₀ using the Cheng-Prusoff equation, taking into account the ATP concentration used in the assay.
Cell Viability Assay
Objective: To determine the cytotoxic effect (IC₅₀) of lorlatinib on ALK- or ROS1-driven cancer cell lines.
Materials:
-
ALK- or ROS1-positive cancer cell lines (e.g., H3122, H2228)
-
Complete cell culture medium
-
Lorlatinib (serially diluted in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well cell culture plates
Procedure:
-
Seed the cancer cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of lorlatinib or vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
After a short incubation at room temperature to stabilize the luminescent signal, read the luminescence using a plate reader.
-
The luminescent signal is proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC₅₀ value by plotting the percentage of viability against the log of lorlatinib concentration and fitting the data to a dose-response curve.
In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of lorlatinib in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cells harboring ALK or ROS1 rearrangements
-
Lorlatinib formulated for in vivo administration
-
Vehicle control
Procedure:
-
Subcutaneously implant the human cancer cells into the flank of the immunocompromised mice.
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer lorlatinib or vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
Continue treatment for a predetermined period or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for target engagement).
-
Analyze the data to determine the effect of lorlatinib on tumor growth inhibition.
Clinical Development and Regulatory Milestones
The clinical development of lorlatinib was expedited due to its promising preclinical data and the significant unmet need for effective treatments for ALK-positive NSCLC.
dot
Caption: General Workflow for Tyrosine Kinase Inhibitor Development.
-
April 2017: The U.S. Food and Drug Administration (FDA) grants Breakthrough Therapy Designation to lorlatinib for the treatment of patients with ALK-positive metastatic NSCLC previously treated with one or more ALK inhibitors.
-
November 2, 2018: The FDA grants accelerated approval to lorlatinib (brand name Lorbrena) for the treatment of patients with ALK-positive metastatic NSCLC whose disease has progressed on crizotinib and at least one other ALK inhibitor, or whose disease has progressed on alectinib or ceritinib (B560025) as the first ALK inhibitor therapy.[2][4] This approval was based on the results of a non-randomized, multi-cohort, multi-center Phase 1/2 study (NCT01970865).[2]
-
March 3, 2021: The FDA grants regular approval to lorlatinib for the first-line treatment of patients with ALK-positive metastatic NSCLC.[3] This approval was based on the data from the Phase 3 CROWN trial (NCT03052608), a randomized, open-label, active-controlled study that compared lorlatinib to crizotinib in previously untreated patients with ALK-positive advanced NSCLC.
Table 3: Key Clinical Trial Data for Lorlatinib
| Trial | Phase | Patient Population | Key Findings |
| NCT01970865 | I/II | ALK+ or ROS1+ NSCLC, previously treated | Overall Response Rate (ORR): 48% in ALK+ patients. Intracranial ORR: 60% in ALK+ patients with measurable CNS lesions.[2] |
| CROWN (NCT03052608) | III | Treatment-naïve ALK+ advanced NSCLC | Significantly improved Progression-Free Survival (PFS) compared to crizotinib. |
Conclusion
The discovery and development of lorlatinib exemplify a successful targeted drug development program that addressed a critical unmet medical need. Through a combination of rational drug design, comprehensive preclinical evaluation, and well-executed clinical trials, lorlatinib has emerged as a vital treatment option for patients with ALK-positive NSCLC, offering durable responses and significant intracranial activity. This technical guide provides a comprehensive overview of the key milestones and scientific data that underpinned the successful journey of lorlatinib from the laboratory to the clinic.
References
In-vitro Potency of PF-06463922 (Lorlatinib) against Oncogenic ROS1 Fusions
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary: This document provides a comprehensive technical overview of the in-vitro potency of PF-06463922 (lorlatinib), a next-generation, ATP-competitive, small-molecule inhibitor of both Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1). Oncogenic fusions involving the ROS1 receptor tyrosine kinase are established drivers in various cancers, notably non-small cell lung cancer (NSCLC). While first-generation inhibitors like crizotinib (B193316) have shown clinical efficacy, acquired resistance, often through secondary mutations in the ROS1 kinase domain, presents a significant clinical challenge. PF-06463922 demonstrates exquisite, sub-nanomolar potency against wild-type ROS1 fusions and, critically, maintains significant activity against crizotinib-resistant mutants, including the prevalent ROS1G2032R solvent front mutation. This guide consolidates key quantitative data, details the experimental protocols used for its characterization, and visualizes the underlying molecular pathways and experimental workflows.
Introduction to PF-06463922 (Lorlatinib)
PF-06463922, also known as lorlatinib, is a potent and selective, macrocyclic tyrosine kinase inhibitor (TKI).[1] It was designed to inhibit ALK and ROS1 and to overcome the limitations of earlier generation inhibitors by exhibiting broad-spectrum potency against known resistance mutations and by effectively penetrating the blood-brain barrier.[2][3] Oncogenic fusions of ROS1, such as FIG-ROS1, CD74-ROS1, and SLC34A2-ROS1, lead to constitutive kinase activity, driving downstream signaling pathways that promote cell proliferation and survival.[4] PF-06463922's ability to potently inhibit these fusion proteins, including those harboring resistance mutations, makes it a critical agent in the treatment of ROS1-positive cancers.[5]
Mechanism of Action
PF-06463922 functions as a reversible, ATP-competitive inhibitor of the ROS1 kinase domain.[3] Its high-affinity binding is attributed to multiple favorable interactions within the ATP-binding pocket of the ROS1 kinase.[5] By occupying this site, PF-06463922 prevents the phosphorylation of the ROS1 fusion protein itself (autophosphorylation) and the subsequent activation of downstream signaling cascades crucial for tumor cell growth and survival.[5]
Quantitative In-vitro Potency
The potency of PF-06463922 has been rigorously quantified through both biochemical and cellular assays, demonstrating a significant improvement over first and second-generation inhibitors.
Biochemical Potency against Recombinant ROS1 Kinase
In enzymatic assays using the recombinant ROS1 kinase domain, PF-06463922 exhibits exceptional potency with a mean inhibition constant (Ki) in the picomolar range. This represents a marked improvement in potency compared to other established TKIs.
| Inhibitor | Target Kinase | Mean Ki (nM) | Fold Improvement vs. Crizotinib |
| PF-06463922 | ROS1 | <0.025 | >30x |
| Crizotinib | ROS1 | ~0.8 (calculated from IC50) | 1x |
| Ceritinib | ROS1 | >100 | <0.01x |
| Alectinib | ROS1 | >100 | <0.01x |
Table 1: Biochemical potency of PF-06463922 compared to other TKIs against recombinant ROS1 kinase. Data compiled from multiple sources.[1][4]
Cellular Potency against Oncogenic ROS1 Fusions
PF-06463922 demonstrates sub-nanomolar potency in inhibiting ROS1 autophosphorylation and the proliferation of cancer cell lines driven by various oncogenic ROS1 fusions. Crucially, it retains potent activity against the crizotinib-resistant G2032R and L2026M mutations.
| Cell Line | ROS1 Fusion / Mutation | Assay Type | IC50 (nM) |
| BaF3 | CD74-ROS1 | Proliferation | 0.6 |
| HCC78 | SLC34A2-ROS1 | Proliferation | 1.3 |
| NIH 3T3 | CD74-ROS1 | Autophosphorylation | 0.1 |
| NIH 3T3 | SLC34A2-ROS1 | Autophosphorylation | 1.0 |
| NIH 3T3 | FIG-ROS1 | Autophosphorylation | 0.4 |
| BaF3 | CD74-ROS1G2032R | Proliferation | 19.6 |
| BaF3 | CD74-ROS1L2026M | Proliferation | 1.1 |
Table 2: Cellular potency of PF-06463922 in engineered and cancer cell lines harboring various ROS1 fusions and mutations. Data extracted from Zou et al., 2015.[4][5]
Inhibition of Downstream Signaling Pathways
ROS1 fusion kinases primarily activate the SHP2 phosphatase, which in turn propagates signals through the RAS-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. Treatment with PF-06463922 leads to a dose-dependent decrease in the phosphorylation of the ROS1 fusion protein and key downstream signaling molecules, including SHP2, Erk1/2, and AKT, ultimately leading to cell cycle arrest and apoptosis.[5]
Detailed Experimental Protocols
The in-vitro characterization of PF-06463922 relies on standardized biochemical and cellular assays.
Recombinant Kinase Assay (Biochemical Potency)
This assay quantifies the direct inhibitory effect of PF-06463922 on the enzymatic activity of the ROS1 kinase.
-
Enzyme and Substrate: Recombinant human ROS1 catalytic domain (e.g., amino acids 1883-2347) is used as the enzyme source. A fluorescently labeled peptide substrate (e.g., 5-FAM-KKSRGDYMTMQIG-CONH2) is used for monitoring kinase activity.
-
Reaction Conditions: The reaction is typically performed in a buffer containing 25 mM HEPES (pH 7.1), 5 mM MgCl2, and ATP at its Km concentration.
-
Inhibitor Preparation: PF-06463922 is serially diluted in DMSO and added to the reaction mixture.
-
Assay Procedure: The kinase reaction is initiated by adding the ATP/peptide substrate mix to the enzyme and inhibitor. The reaction proceeds for a set time (e.g., 1 hour) at room temperature.
-
Detection: The amounts of phosphorylated and unphosphorylated substrate are measured using a microfluidic mobility shift assay (e.g., Caliper EZ Reader).
-
Data Analysis: The percentage of substrate conversion is plotted against the inhibitor concentration. The Ki values are calculated by fitting the data to a competitive inhibition equation.
Cellular ROS1 Autophosphorylation Assay
This assay measures the ability of PF-06463922 to inhibit the activity of ROS1 fusions within a cellular context.
-
Cell Lines: Stably transfected cell lines, such as NIH 3T3 or BaF3, engineered to express specific human oncogenic ROS1 fusions (e.g., CD74-ROS1, FIG-ROS1) are used.
-
Cell Culture and Treatment: Cells are seeded in multi-well plates and allowed to adhere. They are then treated with a range of PF-06463922 concentrations for a short duration (e.g., 2-4 hours).
-
Cell Lysis: After treatment, cells are washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Detection: Phospho-ROS1 levels are quantified using a sandwich ELISA format. Briefly, a capture antibody for total ROS1 is coated on the plate, lysate is added, and a detection antibody specific for phosphorylated tyrosine residues is used for quantification.
-
Data Analysis: The phospho-ROS1 signal is normalized to the total ROS1 protein or cell number and plotted against the drug concentration. IC50 values are determined using a four-parameter logistical curve fit.
Cell Proliferation Assay
This assay assesses the downstream effect of ROS1 inhibition on cancer cell viability and growth.
-
Cell Lines: As in the autophosphorylation assay, ROS1 fusion-dependent cell lines (e.g., HCC78, BaF3-CD74-ROS1) are used.
-
Cell Seeding and Treatment: Cells are seeded at a low density in 96-well plates and cultured overnight. The following day, serial dilutions of PF-06463922 are added.
-
Incubation: Cells are incubated with the compound for an extended period, typically 72 hours, at 37°C.
-
Viability Measurement: The relative number of viable cells is determined using a luminescent ATP-based assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay. The luminescence signal is directly proportional to the amount of ATP present, which reflects the number of metabolically active cells.
-
Data Analysis: Luminescence readings are plotted against the log of the inhibitor concentration. IC50 values are calculated using a four-parameter variable slope model.
Western Blot Analysis
Western blotting is used to qualitatively and semi-quantitatively assess the phosphorylation status of ROS1 and its key downstream signaling proteins.
-
Sample Preparation: Cells are treated with PF-06463922 for a defined period (e.g., 4 hours), then lysed. Protein concentration in the lysates is determined using a BCA assay to ensure equal loading.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by molecular weight using SDS-PAGE and then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% BSA or milk in TBST) and then incubated with primary antibodies specific for the proteins of interest (e.g., anti-p-ROS1, anti-ROS1, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The results demonstrate the dose-dependent inhibition of phosphorylation of target proteins.
Conclusion
The comprehensive in-vitro data presented herein establishes PF-06463922 (lorlatinib) as a highly potent and selective inhibitor of oncogenic ROS1 fusions. Its sub-nanomolar efficacy against a range of ROS1 fusion variants and, most importantly, its retained activity against clinically relevant crizotinib-resistance mutations like ROS1G2032R, underscore its significance as a next-generation therapeutic agent. The detailed protocols provide a framework for the continued investigation and characterization of this and other novel kinase inhibitors in the field of oncology drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][2,5,11]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) with preclinical brain exposure and broad-spectrum potency against ALK-resistant mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lorlatinib in ALK- or ROS1-rearranged non-small cell lung cancer: an international, multicenter, open-label phase 1 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Basis of PF-06463922 Efficacy and Resistance Evasion in ROS1-Driven Cancers
An In-depth Technical Guide on the Co-crystal Structure of PF-06463922 with the ROS1 Kinase Domain
This whitepaper provides a detailed examination of the crystal structure of the c-ros oncogene 1 (ROS1) kinase in complex with the potent, central nervous system (CNS) penetrant, and selective inhibitor, PF-06463922. Oncogenic fusions involving the ROS1 receptor tyrosine kinase are key drivers in various malignancies, most notably a subset of non-small cell lung cancer (NSCLC).[1][2] While first-generation inhibitors like crizotinib (B193316) have shown clinical activity, the emergence of resistance mutations, such as the solvent-front mutation G2032R, necessitates the development of next-generation inhibitors.[3][4]
PF-06463922 is a next-generation, ATP-competitive small-molecule inhibitor that demonstrates exquisite potency against wild-type ROS1 and is capable of overcoming crizotinib-resistant mutations.[3][4] This guide elucidates the molecular interactions underpinning its high affinity and broad efficacy, presenting key biochemical and cellular data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows for researchers, scientists, and drug development professionals.
Data Presentation: Quantitative Analysis of PF-06463922 Activity
The potency of PF-06463922 has been quantified through rigorous biochemical and cell-based assays. The data highlights its sub-nanomolar inhibitory activity against both ROS1 and the closely related Anaplastic Lymphoma Kinase (ALK), as well as its effectiveness in cellular models expressing oncogenic ROS1 fusions and resistance mutations.
Table 1: Biochemical Inhibition Profile of PF-06463922
| Target Kinase | Assay Type | Parameter | Value (nM) |
| ROS1 | Recombinant Enzyme Inhibition | Kᵢ | <0.025 |
| ALK (Wild-Type) | Recombinant Enzyme Inhibition | Kᵢ | <0.07 |
Data sourced from biochemical enzyme assays demonstrating PF-06463922 as a potent, ATP-competitive inhibitor.[3][5]
Table 2: Cellular Activity of PF-06463922 against ROS1 Fusions and Mutants
| Cell Line Model | Target Expressed | Parameter | Value (IC₅₀, nM) |
| Ba/F3 | CD74-ROS1 (Wild-Type) | Viability | 8.8 ± 1.2 |
| Ba/F3 | CD74-ROS1 (Wild-Type) | p-ROS1 | 6.6 ± 2.1 |
| Ba/F3 | CD74-ROS1 (G2032R Mutant) | Viability | 21.0 ± 2.0 |
| Ba/F3 | CD74-ROS1 (G2032R Mutant) | p-ROS1 | 17.0 ± 4.0 |
| Ba/F3 | CD74-ROS1 (L2026M Mutant) | Viability | 12.0 ± 1.0 |
| Ba/F3 | CD74-ROS1 (L2026M Mutant) | p-ROS1 | 12.0 ± 3.0 |
IC₅₀ values represent the mean ± standard deviation from at least three independent experiments, showing the concentration required to inhibit cell viability or ROS1 autophosphorylation by 50%.[4]
Table 3: Crystallographic Data for PF-06463922 in Complex with ROS1 Kinase
| PDB ID Code | 4UXL |
| Data Collection | |
| Resolution (Å) | 2.40 |
| Space Group | P 1 2₁ 1 |
| Refinement | |
| R-work | 0.211 |
| R-free | 0.281 |
Statistics for the crystal structure of the human ROS1 kinase domain in complex with PF-06463922.[1]
Structural Insights into High-Affinity Binding and Resistance Evasion
The co-crystal structure of PF-06463922 bound to the ROS1 kinase domain (PDB: 4UXL) reveals the molecular basis for its superior potency compared to earlier inhibitors like crizotinib.[1] The inhibitor sits (B43327) in the ATP-binding pocket, making several favorable interactions.[1]
A comparative analysis with the crizotinib-bound structure (PDB: 3ZBF) shows that while both inhibitors engage the hinge region, PF-06463922 forms a unique network of interactions that contribute to its high affinity.[6][7] Crucially, the structure explains how PF-06463922 overcomes the common G2032R resistance mutation. The bulky arginine residue at position 2032 sterically hinders the binding of crizotinib.[6][8] In contrast, the compact and distinct conformation of PF-06463922 within the binding pocket avoids this steric clash, allowing it to potently inhibit the mutated kinase.[6]
Signaling Pathway and Experimental Workflow Visualizations
To contextualize the inhibitor's mechanism and the process of its structural determination, the following diagrams are provided.
References
- 1. rcsb.org [rcsb.org]
- 2. biomarker.onclive.com [biomarker.onclive.com]
- 3. pnas.org [pnas.org]
- 4. PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Figure 3 from PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations | Semantic Scholar [semanticscholar.org]
- 7. rcsb.org [rcsb.org]
- 8. mdpi.com [mdpi.com]
The Vanguard of Targeted Therapy: A Technical Guide to PF2562 (Lorlatinib), a Third-Generation ALK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anaplastic Lymphoma Kinase (ALK) rearrangements represent a key oncogenic driver in a subset of non-small cell lung cancer (NSCLC). While the development of ALK tyrosine kinase inhibitors (TKIs) has revolutionized the treatment landscape for this patient population, the emergence of resistance mutations has necessitated the development of next-generation inhibitors. PF2562 (also known as PF-06463922 and lorlatinib) is a potent, third-generation, macrocyclic ATP-competitive inhibitor of ALK and ROS1.[1] Engineered for high potency and central nervous system (CNS) penetration, lorlatinib (B560019) has demonstrated significant clinical activity against a wide range of ALK resistance mutations that are refractory to first- and second-generation ALK inhibitors.[1][2] This technical guide provides an in-depth overview of the preclinical and clinical data supporting this compound as a pivotal third-generation ALK inhibitor. It includes a comprehensive summary of its inhibitory activity, pharmacokinetic profile, and clinical efficacy, alongside detailed methodologies for key experimental assays and visualizations of the underlying biological pathways.
Introduction to ALK and the Evolution of ALK Inhibitors
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system. In certain cancers, particularly NSCLC, chromosomal rearrangements can lead to the fusion of the ALK gene with other partners, such as EML4, resulting in a constitutively active fusion protein that drives oncogenesis.[3] This discovery led to the development of targeted therapies known as ALK inhibitors.
-
First-Generation Inhibitors: Crizotinib (B193316) was the first-in-class ALK inhibitor, demonstrating significant improvement in outcomes compared to chemotherapy for patients with ALK-positive NSCLC. However, most patients eventually develop resistance, often through secondary mutations in the ALK kinase domain.
-
Second-Generation Inhibitors: To address crizotinib resistance, second-generation inhibitors such as ceritinib, alectinib, and brigatinib (B606365) were developed. These agents exhibit improved potency against wild-type ALK and some crizotinib-resistant mutations. However, resistance to these agents also inevitably emerges, frequently driven by mutations like ALK G1202R.[4]
-
Third-Generation Inhibitors: this compound (lorlatinib) was specifically designed to overcome the limitations of its predecessors. Its macrocyclic structure allows for high-affinity binding to the ATP-binding pocket of both wild-type and mutant ALK, including the highly resistant G1202R mutation.[1][5] Furthermore, it was engineered to effectively cross the blood-brain barrier, a common site of metastasis in ALK-positive NSCLC.[5]
Mechanism of Action of this compound (Lorlatinib)
This compound functions as a potent, ATP-competitive inhibitor of ALK and ROS1 tyrosine kinases. By binding to the ATP-binding pocket of the kinase domain, it blocks the phosphorylation of ALK and its downstream signaling proteins.[1] This inhibition disrupts key oncogenic signaling cascades, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, ultimately leading to the suppression of tumor cell proliferation and induction of apoptosis.[5]
A critical feature of lorlatinib is its ability to overcome a wide spectrum of ALK resistance mutations. Its unique macrocyclic structure allows it to maintain potent inhibitory activity against mutations that confer resistance to earlier-generation TKIs.[1][5]
Furthermore, this compound is designed for enhanced central nervous system (CNS) penetration. It can effectively cross the blood-brain barrier, which is a significant advantage as the brain is a frequent site of metastasis in ALK-positive NSCLC.[6][7] The mechanism of its enhanced brain penetration is linked to its ability to downregulate SPP1, which in turn inhibits VEGF and TGF-β, leading to a reduction in tight junctions between the cells of the blood-brain barrier.[6][8]
Quantitative Data
The following tables summarize the quantitative data for this compound (lorlatinib), including its inhibitory potency against various ALK mutations, pharmacokinetic parameters, and clinical efficacy from the pivotal Phase 3 CROWN trial.
Table 1: In Vitro Inhibitory Activity of Lorlatinib against ALK Mutations
| ALK Mutant | Lorlatinib IC50 (nM) | Crizotinib IC50 (nM) | Ceritinib IC50 (nM) | Alectinib IC50 (nM) |
| G1202R | 80 | 560 | 309 | 595 |
| G1202R/L1196M | 1,116 | - | - | - |
| F1174L | 2.3 | 40 | - | - |
| R1275Q | 2.9 | 38 | - | - |
| F1174L/L1196M | 12 | - | - | - |
| F1174L/G1202R | 26 | - | - | - |
| R1275Q/L1196M | 8 | - | - | - |
| R1275Q/G1202R | 40 | - | - | - |
Data compiled from multiple preclinical studies.[9][10][11]
Table 2: Pharmacokinetic Parameters of Lorlatinib
| Parameter | Value |
| Single Dose Clearance | 9.04 L/h |
| Steady-State Clearance (after auto-induction) | 14.5 L/h |
| Volume of Distribution (Central Compartment) | 121 L |
| Blood-to-Plasma Ratio | 0.99 |
| Plasma Protein Binding | 66% |
| Primary Metabolism | CYP3A4 and UGT1A4 |
Data from a population pharmacokinetic analysis.[2][12]
Table 3: Efficacy and Safety from the Phase 3 CROWN Trial (Lorlatinib vs. Crizotinib in First-Line ALK+ NSCLC)
| Outcome | Lorlatinib (n=149) | Crizotinib (n=147) |
| Efficacy | ||
| Median Progression-Free Survival (PFS) | Not Reached | 9.1 months |
| 5-Year PFS Rate | 60% | 8% |
| Hazard Ratio for Disease Progression or Death | 0.19 | |
| Confirmed Objective Response Rate (ORR) | 81% | 63% |
| Median Duration of Response | Not Reached | 9.2 months |
| Intracranial Efficacy | ||
| Median Time to Intracranial Progression | Not Reached | 16.4 months |
| Hazard Ratio for Intracranial Progression | 0.06 | |
| Safety | ||
| Any-Grade Adverse Events (AEs) | 100% | 99% |
| Grade 3/4 AEs | 77% | 57% |
| AEs Leading to Dose Reduction | 33% | 25% |
Data from the 5-year follow-up of the CROWN study.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the evaluation of ALK inhibitors like this compound.
In Vitro Kinase Assay (LanthaScreen™ TR-FRET Assay)
Objective: To determine the in vitro inhibitory activity of this compound against wild-type and mutant ALK kinases.
Principle: This assay is based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A terbium-labeled anti-phospho-substrate antibody (donor) and a fluorescein-labeled substrate (acceptor) are used. Kinase-mediated phosphorylation of the substrate brings the donor and acceptor into proximity, resulting in a FRET signal. Inhibition of the kinase reduces phosphorylation and thus the FRET signal.[13]
Materials:
-
Recombinant ALK kinase (wild-type or mutant)
-
Fluorescein-labeled kinase substrate
-
ATP
-
This compound (serially diluted)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA)[14]
-
Terbium-labeled anti-phospho-substrate antibody
-
TR-FRET dilution buffer
-
EDTA (to stop the reaction)
-
384-well assay plates
Procedure:
-
Prepare a 2X serial dilution of the kinase in kinase reaction buffer.
-
Prepare a 2X solution of substrate and ATP in kinase reaction buffer.
-
Add 5 µL of the serially diluted kinase to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP mixture to each well.
-
Incubate the plate for 60 minutes at room temperature.
-
Prepare a 2X stop/detection solution containing EDTA and the terbium-labeled antibody in TR-FRET dilution buffer.
-
Add 10 µL of the stop/detection solution to each well.
-
Incubate the plate for 30-60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (for the donor and acceptor).
-
Calculate the TR-FRET ratio and plot against the inhibitor concentration to determine the IC50 value.[15]
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
Objective: To assess the effect of this compound on the viability of ALK-positive cancer cell lines.
Principle: This assay quantifies ATP, which is an indicator of metabolically active cells. The CellTiter-Glo® reagent contains a thermostable luciferase that generates a luminescent signal proportional to the amount of ATP present.[16]
Materials:
-
ALK-positive cancer cell lines (e.g., H3122, STE-1)
-
Cell culture medium and supplements
-
This compound (serially diluted)
-
CellTiter-Glo® Reagent
-
Opaque-walled 96- or 384-well plates
-
Luminometer
Procedure:
-
Seed cells in opaque-walled multiwell plates at a predetermined density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the IC50 value.[17][18]
Western Blot for ALK Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation of ALK and its downstream signaling proteins in cells.
Principle: This technique separates proteins by size via gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect the target proteins (both total and phosphorylated forms).
Materials:
-
ALK-positive cancer cell lines
-
This compound
-
Lysis buffer containing protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-ALK, anti-total ALK, anti-phospho-ERK, anti-total ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with various concentrations of this compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.
In Vivo Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Principle: Human ALK-positive cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with this compound, and tumor growth is monitored over time.
Materials:
-
ALK-positive cancer cell lines
-
Immunocompromised mice (e.g., nude or SCID)
-
Matrigel (optional)
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of ALK-positive cancer cells (often mixed with Matrigel) into the flank of the mice.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups, typically via oral gavage, on a predetermined schedule.
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy.[19]
Visualizations
The following diagrams illustrate the ALK signaling pathway, the mechanism of action of this compound, and a typical experimental workflow.
Caption: The ALK signaling cascade, initiating at the plasma membrane and propagating through various downstream pathways.
Caption: this compound (lorlatinib) overcomes resistance by binding to the ATP pocket of mutant ALK, blocking downstream signaling.
Caption: A typical preclinical to clinical workflow for the evaluation of a novel ALK inhibitor like this compound.
Conclusion
This compound (lorlatinib) represents a significant advancement in the treatment of ALK-positive NSCLC. Its robust inhibitory activity against a wide range of ALK resistance mutations, coupled with its excellent CNS penetration, addresses key unmet needs in this patient population. The comprehensive preclinical and clinical data presented in this guide underscore the pivotal role of lorlatinib as a third-generation ALK inhibitor. The detailed experimental methodologies provide a framework for the continued investigation and development of novel targeted therapies. As our understanding of resistance mechanisms continues to evolve, the development of potent and strategically designed inhibitors like this compound will remain at the forefront of personalized oncology.
References
- 1. lorbrena.pfizerpro.com [lorbrena.pfizerpro.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Analysis of lorlatinib analogs reveals a roadmap for targeting diverse compound resistance mutations in ALK-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. What is the mechanism of Lorlatinib? [synapse.patsnap.com]
- 6. The underlying mechanisms of lorlatinib penetration across the blood-brain barrier and the distribution characteristics of lorlatinib in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The underlying mechanisms of lorlatinib penetration across the blood‐brain barrier and the distribution characteristics of lorlatinib in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 16. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.de]
- 17. ch.promega.com [ch.promega.com]
- 18. promega.com [promega.com]
- 19. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of PF-06463922 (Lorlatinib)
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06463922, known as lorlatinib (B560019), is a third-generation, highly potent, and selective inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases.[1][2] Developed to address the challenges of acquired resistance to earlier-generation ALK inhibitors and to effectively penetrate the central nervous system (CNS), lorlatinib represents a significant advancement in the treatment of ALK- and ROS1-positive non-small cell lung cancer (NSCLC).[1][3] Its macrocyclic structure confers unique pharmacological properties, including broad-spectrum activity against a wide range of ALK resistance mutations.[3] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of lorlatinib, incorporating detailed experimental methodologies, quantitative data summaries, and visual representations of key pathways and processes.
Pharmacodynamics
Mechanism of Action
Lorlatinib is an ATP-competitive inhibitor of ALK and ROS1 tyrosine kinases.[2] In cancers driven by ALK or ROS1 rearrangements, fusion proteins are expressed with constitutively active kinase domains. These aberrant kinases activate downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for cell proliferation, survival, and growth.[4] Lorlatinib binds to the ATP-binding pocket of the ALK and ROS1 kinase domains, preventing their phosphorylation and subsequent activation of these downstream signaling cascades.[4] This inhibition ultimately leads to the suppression of tumor cell growth and induction of apoptosis.[4]
A key feature of lorlatinib is its ability to overcome resistance mechanisms that arise during treatment with first- and second-generation ALK inhibitors. Many of these resistance mechanisms involve secondary mutations in the ALK kinase domain, such as the highly resistant G1202R mutation.[5] Lorlatinib was specifically designed to maintain high binding affinity and inhibitory activity against these mutant forms of ALK.[3]
In Vitro Potency
The potency of lorlatinib has been extensively evaluated in various in vitro models. The half-maximal inhibitory concentrations (IC50) against wild-type and a wide array of clinically relevant mutant ALK and ROS1 kinases are summarized below.
| Target | IC50 (nM) | Reference(s) |
| ALK | ||
| Wild-type | 1.0 - 15 | [5] |
| L1196M | 18 | [6] |
| G1269A | 14 - 80 | [5] |
| I1171N/S/T | Potent Inhibition | [7] |
| C1156Y | Potent Inhibition | [7] |
| G1202R | 37 - 80 | [5][6] |
| ROS1 | ||
| Wild-type | <1 | [8] |
| G2032R | Potent Inhibition (Preclinical) | [8] |
| L2086F | Potent Inhibition | [8] |
| Compound Mutations | ||
| G1202R + L1196M | 1116 | [6] |
Pharmacokinetics
Absorption
Following oral administration, lorlatinib is rapidly absorbed, with median time to maximum plasma concentration (Tmax) values of approximately 1 to 2 hours.[9] The absolute bioavailability is high.
Distribution
Lorlatinib exhibits a moderate volume of distribution and is approximately 66% bound to human plasma proteins in vitro. A critical characteristic of lorlatinib is its ability to penetrate the blood-brain barrier, leading to significant exposure in the central nervous system.[1]
Metabolism
Lorlatinib is primarily metabolized by cytochrome P450 (CYP) 3A4 and UDP-glucuronosyltransferase (UGT) 1A4. The major circulating metabolite in humans is a pharmacologically inactive benzoic acid derivative (M8), formed through oxidative cleavage. Lorlatinib is a time-dependent inhibitor and an inducer of CYP3A.[9] This leads to autoinduction of its own metabolism, resulting in a decrease in plasma exposure after multiple doses compared to a single dose.[9]
Excretion
The elimination of lorlatinib and its metabolites occurs through both renal and fecal routes.
Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of lorlatinib from preclinical and clinical studies.
Table 1: Single-Dose Pharmacokinetic Parameters of Lorlatinib in Patients with ALK-Positive NSCLC
| Dose (mg) | Cmax (ng/mL) | Tmax (hr) | AUCinf (ng·hr/mL) |
| 10 | 67.3 | 1.0 | 713 |
| 25 | 145 | 1.2 | 1960 |
| 50 | 258 | 1.1 | 3580 |
| 75 | 403 | 1.2 | 5330 |
| 100 | 577 | 1.2 | 7780 |
| 150 | 761 | 2.0 | 11400 |
| 200 | 1043 | 2.0 | 15500 |
| Data from the NCT01970865 Phase 1 study.[9] |
Table 2: Multiple-Dose (Steady-State) Pharmacokinetic Parameters of Lorlatinib in Patients with ALK-Positive NSCLC (100 mg Once Daily)
| Parameter | Value |
| Cmax,ss (ng/mL) | 537 |
| Tmax,ss (hr) | 2.1 |
| AUCτ,ss (ng·hr/mL) | 7540 |
| Data from the NCT01970865 Phase 1 study.[9] |
Table 3: Preclinical Pharmacokinetic Parameters of Lorlatinib
| Species | Dose | Route | Cmax | Tmax | AUC | Bioavailability (%) |
| Rat | 10 mg/kg | PO | 1260 ng/mL | 1.0 hr | 9440 ng·hr/mL | 100 |
| Dog | 2 mg/kg | PO | 489 ng/mL | 2.0 hr | 5450 ng·hr/mL | 76 |
| (Data compiled from various preclinical studies) |
Experimental Protocols
Bioanalytical Method for Lorlatinib Quantification in Plasma
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the quantification of lorlatinib in plasma.
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation with a solvent like acetonitrile (B52724), which may contain an internal standard (e.g., a stable isotope-labeled lorlatinib).
-
Chromatography: Separation is achieved on a C18 reverse-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Multiple reaction monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for lorlatinib and the internal standard, ensuring high selectivity and sensitivity.
In Vivo Xenograft Studies
Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are utilized to evaluate the in vivo efficacy of lorlatinib.
-
Cell Lines and Animal Models: ALK- or ROS1-positive human NSCLC cell lines are implanted subcutaneously into immunodeficient mice (e.g., nude or SCID mice).[9]
-
Dosing: Lorlatinib is typically administered orally once daily.
-
Efficacy Assessment: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised, weighed, and may be processed for further analysis.
Assessment of ALK Phosphorylation
The pharmacodynamic effect of lorlatinib on its target is assessed by measuring the phosphorylation status of ALK in tumor tissue.
-
Western Blotting: Tumor lysates are prepared from xenograft tissues. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated ALK (p-ALK) and total ALK. Secondary antibodies conjugated to a detection enzyme are then used for visualization.
-
Immunohistochemistry (IHC): Formalin-fixed, paraffin-embedded tumor sections are stained with an antibody specific for p-ALK. The intensity and extent of staining provide a semi-quantitative measure of target inhibition in the tumor tissue.[4]
Conclusion
PF-06463922 (lorlatinib) is a potent, third-generation ALK/ROS1 inhibitor with a well-characterized pharmacokinetic and pharmacodynamic profile. Its ability to overcome a wide range of resistance mutations and effectively penetrate the central nervous system makes it a critical therapeutic option for patients with ALK- and ROS1-positive NSCLC. The data and methodologies presented in this guide provide a comprehensive resource for researchers and clinicians involved in the development and use of this important targeted therapy.
References
- 1. Lorlatinib in ALK- or ROS1-rearranged non-small cell lung cancer: an international, multicenter, open-label phase 1 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishment and Characterization of Patient-Derived Xenograft Model of Non-Small-Cell Lung Cancer Derived from Malignant Pleural Effusions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First case report of lorlatinib in the treatment of ALK-fusion-positive lung adenocarcinoma with ovarian metastasis: Clinicopathological and molecular characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ALK Resistance Mutations and Efficacy of Lorlatinib in Advanced Anaplastic Lymphoma Kinase-Positive Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishment of Patient-derived Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. Development of an ALK-positive Non-Small-Cell Lung Cancer in Vitro Tumor 3D Culture Model for Therapeutic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on‐target ALK inhibitors in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Blood-Brain Barrier: Preclinical CNS Penetration of PF-07321332 (Nirmatrelvir)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
PF-07321332, the active component of Paxlovid (nirmatrelvir), is a potent inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro), crucial for viral replication.[1][2][3][4] While its efficacy in treating mild-to-moderate COVID-19 is well-established, the neurological complications associated with the virus and the potential for the central nervous system (CNS) to act as a viral reservoir have brought the CNS penetration capabilities of antiviral agents like nirmatrelvir (B3392351) into sharp focus.[5] This technical guide provides a comprehensive overview of the preclinical data on the CNS penetration of PF-07321332, detailing experimental methodologies and presenting quantitative data to inform further research and development.
Quantitative Analysis of CNS Penetration
Preclinical studies in rodent models have been instrumental in quantifying the extent to which nirmatrelvir crosses the blood-brain barrier (BBB). The data consistently indicates that while nirmatrelvir does penetrate the CNS, its distribution is limited compared to plasma concentrations.
Pharmacokinetic Parameters in Rodent Models
A key study investigating the CNS pharmacology of orally dosed nirmatrelvir/ritonavir (B1064) (NMR/RTV) in rats provided critical insights into its distribution.[5] Pharmacokinetic modeling estimated a median cerebrospinal fluid (CSF) penetration of nirmatrelvir to be 18.11% of plasma concentrations, with very low accumulation observed in rodent brain tissue.[5] Another study in rats demonstrated that nirmatrelvir crosses the blood-brain barrier after intravenous administration.[6]
| Parameter | Value | Animal Model | Administration | Source |
| Median CSF Penetration | 18.11% of plasma | Rat | Oral (with Ritonavir) | [5] |
| Brain Tissue Accumulation | Very Low | Rat | Oral (with Ritonavir) | [5] |
| Blood-Brain Barrier Crossing | Confirmed | Rat | Intravenous | [6] |
| Plasma Protein Binding (Human) | ~69% | In vitro | N/A | [7][8] |
| Plasma Protein Binding (Rat) | Moderate (unbound fraction: 0.310-0.478) | Rat | N/A | [7] |
Table 1: Summary of Preclinical CNS Pharmacokinetic Data for Nirmatrelvir
The concentrations of nirmatrelvir in the CSF and brain may not be sufficient to achieve the same level of exposure as in the plasma, which could have implications for addressing viral persistence in the CNS.[5] It was noted that only a median of 16% of the predicted CSF concentrations in rats were greater than three times the EC90 (90% maximal effective concentration) for SARS-CoV-2, unadjusted for protein binding.[7][9]
Experimental Protocols
The following methodologies are based on published preclinical studies assessing the CNS penetration of nirmatrelvir.
In Vivo Rodent Studies
Animal Models: Studies have utilized Sprague-Dawley rats to investigate the pharmacokinetics of nirmatrelvir in the CNS.[6][10]
Drug Administration:
-
Oral Administration: Nirmatrelvir was administered orally in combination with ritonavir (NMR/RTV) to mimic the clinical formulation.[5]
-
Intravenous Administration: In some studies, nirmatrelvir was administered intravenously, both alone and in combination with ritonavir, to directly assess its ability to cross the BBB without the influence of oral absorption.[6]
Sample Collection and Analysis:
-
Multisite Microdialysis: This technique was employed to simultaneously monitor nirmatrelvir levels in the blood and brain of male and nonpregnant female rats.[6]
-
CSF and Tissue Collection: Following euthanasia, cerebrospinal fluid and brain tissue were collected for analysis.[5] Tissues were often snap-frozen for preservation.[5]
-
Analytical Method: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) or Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) was used to quantify nirmatrelvir concentrations in plasma, CSF, and brain tissue homogenates.[5][6][9] A stable labeled internal standard ([2H9]-PF-07321332) was used for accurate quantification.[5][9]
In Vitro Studies
Cell-Based Assays: In vitro systems using cells of the BBB, such as astrocytes and pericytes, were utilized to explore the ability of nirmatrelvir to enter these cells.[9]
Visualizing the Process
To better understand the experimental approach and the mechanism of action of PF-07321332, the following diagrams are provided.
Experimental Workflow for In Vivo CNS Penetration Studies.
Simplified Mechanism of Action of Nirmatrelvir.
Conclusion
Preclinical evidence from rodent models indicates that PF-07321332 (nirmatrelvir) can cross the blood-brain barrier and enter the central nervous system. However, its penetration into the CSF and brain tissue is limited compared to plasma levels. The methodologies employed in these studies, including multisite microdialysis and LC-MS/MS, provide a robust framework for such assessments. The relatively low CNS concentrations observed highlight the need for further investigation to determine the clinical significance of this penetration in the context of neurological symptoms of COVID-19 and the potential for the CNS to serve as a viral sanctuary. Future studies could explore strategies to enhance CNS delivery of nirmatrelvir or evaluate its efficacy at the observed concentrations within the CNS.
References
- 1. Nirmatrelvir-Ritonavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. aaem.pl [aaem.pl]
- 3. The history, mechanism, and perspectives of nirmatrelvir (PF-07321332): an orally bioavailable main protease inhibitor used in combination with ritonavir to reduce COVID-19-related hospitalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical discovery and development of nirmatrelvir/ritonavir combinational therapy for the treatment of COVID-19 and the lessons learned from SARS-COV-2 variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. c19early.org [c19early.org]
- 7. researchgate.net [researchgate.net]
- 8. A Comprehensive Review of the Clinical Pharmacokinetics, Pharmacodynamics, and Drug Interactions of Nirmatrelvir/Ritonavir | springermedizin.de [springermedizin.de]
- 9. In-vitro and in-vivo assessment of nirmatrelvir penetration into CSF, central nervous system cells, tissues, and peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic analysis of antiviral drug ritonavir across the blood-brain barrier and its interaction with Scutellaria baicalensis using multisite microdialysis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
PF-06463922: A Comprehensive Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the kinase selectivity profile of PF-06463922 (also known as PF2562), a potent, ATP-competitive, and CNS-penetrant small molecule inhibitor. Developed to target Anaplastic Lymphoma Kinase (ALK) and ROS1 tyrosine kinases, PF-06463922 has demonstrated significant efficacy against wild-type and various mutant forms of these oncoproteins. This document collates key quantitative data, details the experimental methodologies used for its characterization, and visualizes relevant biological pathways and experimental workflows.
Executive Summary
PF-06463922 is a next-generation tyrosine kinase inhibitor (TKI) exhibiting sub-nanomolar inhibitory potency against ALK and ROS1.[1][2] Its high degree of selectivity is crucial for minimizing off-target effects and enhancing its therapeutic index. Kinase profiling studies against a broad panel of kinases have confirmed its remarkable selectivity, with a more than 100-fold selectivity for ROS1 over the majority of other kinases tested.[1] This guide will delve into the specifics of this selectivity, providing researchers with the critical data and methodological insights necessary for advancing research and development.
Data Presentation: Kinase Inhibition Profile of PF-06463922
The following tables summarize the quantitative data on the inhibitory activity of PF-06463922 against its primary targets and a selection of other kinases. The data is presented as either the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), which are key parameters in assessing the potency and selectivity of a kinase inhibitor.
Table 1: Inhibitory Activity against Primary Targets (ALK and ROS1) and Their Mutants
| Kinase Target | Variant | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| ALK | Wild-type | Biochemical | <0.07 | [2] | |
| ALK | L1196M | Biochemical | <0.1 | [2] | |
| ALK | G1269A | Biochemical | 0.9 | [2] | |
| ALK | 1151Tins | Biochemical | 0.3 | [2] | |
| ALK | F1174L | Biochemical | <0.1 | [2] | |
| ALK | C1156Y | Biochemical | <0.1 | [2] | |
| ALK | L1152R | Biochemical | <0.1 | [2] | |
| ALK | S1206Y | Biochemical | <0.1 | [2] | |
| ALK | F1174L | Cell-based | 2.8 | [3] | |
| ALK | R1275Q | Cell-based | 10-30 | [3] | |
| ROS1 | Wild-type | Biochemical | <0.025 | [1] | |
| ROS1 | L2026M | Biochemical | 0.1 | ||
| ROS1 | G2032R | Cell-based | 1.1 | ||
| CD74-ROS1 | Wild-type | Cell-based | 0.6 | [1] | |
| HCC78 (SLC34A2-ROS1) | Wild-type | Cell-based | 1.3 | [1] |
Table 2: Selectivity against a Broader Kinase Panel
PF-06463922 was profiled against a panel of 206 recombinant kinases. At a concentration of 1 µM, it inhibited 13 tyrosine kinases, in addition to ALK and ROS1, by more than 75%.[1] Competition binding assays were then performed to determine the IC50 values for these kinases. The results demonstrated that PF-06463922 is most potent against ROS1 and ALK, with a selectivity ratio of over 100-fold for ROS1 compared to the other 204 kinases in the panel.[1] Unlike the first-generation ALK/ROS1 inhibitor crizotinib (B193316), PF-06463922 does not show significant activity against MET kinase.[1]
Experimental Protocols
The characterization of the kinase selectivity profile of PF-06463922 involved several key in vitro assays. The primary methods used were biochemical kinase assays to determine direct inhibitory activity and cell-based assays to assess potency in a more biologically relevant context.
Biochemical Kinase Assays
1. SelectScreen™ Kinase Profiling Service (Thermo Fisher Scientific):
This service was utilized for the broad kinase selectivity screening of PF-06463922.[1] The platform employs various assay technologies to accommodate different kinase-substrate pairs. A generalized protocol for these assays is as follows:
-
Principle: These assays measure the ability of a test compound to inhibit the enzymatic activity of a purified kinase. The detection method varies, with common formats including:
-
Adapta™ Universal Kinase Assay: A fluorescence-based immunoassay that detects the generation of ADP, a universal product of kinase reactions.
-
LanthaScreen™ Eu Kinase Binding Assay: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the displacement of a fluorescently labeled tracer from the kinase's ATP-binding site by a test compound.[4]
-
Z'-LYTE™ Kinase Assay: A FRET-based assay that measures the phosphorylation of a synthetic peptide substrate by the kinase.[5][6]
-
-
General Procedure:
-
Compound Preparation: Test compounds are serially diluted in DMSO to create a concentration range for IC50 determination.
-
Kinase Reaction: The purified kinase, its specific substrate (peptide or protein), and ATP are combined in a reaction buffer. The test compound at various concentrations is added to this mixture.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Detection: A detection reagent specific to the assay format is added to stop the reaction and generate a signal (e.g., fluorescence or luminescence).
-
Data Analysis: The signal is measured using a plate reader. The percentage of kinase inhibition is calculated relative to control wells (containing DMSO instead of the inhibitor). IC50 values are then determined by fitting the dose-response data to a sigmoidal curve.
-
2. Microfluidic Mobility Shift Assay:
This technology was used to assess the biochemical kinase activity of ALK.[2]
-
Principle: This assay separates a fluorescently labeled peptide substrate from its phosphorylated product based on differences in their electrophoretic mobility in a microfluidic chip. The extent of phosphorylation is quantified by measuring the fluorescence intensity of the substrate and product peaks.[7]
-
General Procedure:
-
Kinase Reaction: The kinase, a fluorescently labeled peptide substrate, and ATP are incubated with the test compound.
-
Sample Introduction: The reaction mixture is introduced into the microfluidic chip.
-
Electrophoretic Separation: An electric field is applied, causing the charged substrate and product to migrate at different velocities.
-
Detection: The separated substrate and product are detected by a laser-induced fluorescence detector.
-
Data Analysis: The ratio of the product peak area to the sum of the substrate and product peak areas is used to determine the percentage of substrate conversion, which reflects the kinase activity.
-
Cell-Based Assays
-
Principle: These assays measure the ability of an inhibitor to block the phosphorylation of a target kinase or its downstream signaling proteins within a cellular context, or to inhibit the proliferation of cancer cell lines dependent on the target kinase.
-
General Procedure:
-
Cell Culture: Cancer cell lines expressing the target kinase (e.g., HCC78 with SLC34A2-ROS1 fusion) are cultured under standard conditions.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound for a specified duration.
-
Analysis of Phosphorylation: Cell lysates are prepared and subjected to Western blotting or ELISA to detect the phosphorylation status of the target kinase and its downstream effectors using phospho-specific antibodies.
-
Analysis of Cell Viability/Proliferation: Cell viability is assessed using assays such as MTT or CellTiter-Glo, which measure metabolic activity.
-
Data Analysis: IC50 values for inhibition of phosphorylation or cell growth are calculated from dose-response curves.
-
Mandatory Visualizations
Signaling Pathway Diagram
Constitutive activation of ALK and ROS1 fusion proteins leads to the activation of several downstream signaling pathways that promote cell proliferation, survival, and tumorigenesis. PF-06463922, by inhibiting ALK and ROS1, effectively blocks these oncogenic signals.
Caption: ALK/ROS1 Signaling and PF-06463922 Inhibition.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for determining the kinase selectivity profile of a compound like PF-06463922.
Caption: Kinase Selectivity Profiling Workflow.
Conclusion
PF-06463922 is a highly potent and selective inhibitor of ALK and ROS1 kinases, including clinically relevant mutant forms that confer resistance to other inhibitors. Its favorable selectivity profile, as determined by comprehensive in vitro kinase screening, underscores its potential as a valuable therapeutic agent. The detailed methodologies and data presented in this guide provide a robust foundation for further research and development efforts aimed at leveraging the therapeutic potential of PF-06463922 in ALK- and ROS1-driven malignancies.
References
- 1. PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The ALK/ROS1 inhibitor PF-06463922 overcomes primary resistance to crizotinib in ALK-driven neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. ulab360.com [ulab360.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Technology [nanosyn.com]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of PF2562 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF2562 is a non-catechol, partial agonist of the dopamine (B1211576) D1/D5 receptor, developed by Pfizer.[1] As a selective modulator of the D1 receptor, this compound holds potential for therapeutic applications in neurological and psychiatric disorders. The dopamine D1 receptor is a G protein-coupled receptor (GPCR) predominantly linked to the stimulatory Gαs/olf protein, leading to the activation of adenylyl cyclase and subsequent increase in cyclic AMP (cAMP) levels. This signaling cascade is crucial in regulating motor control, cognition, and reward pathways.
These application notes provide a detailed protocol for the in vivo assessment of this compound in mouse models, covering experimental design, procedural details for key assays, and data presentation. Due to the limited publicly available preclinical data specifically for this compound, this protocol also incorporates methodologies from studies on other selective D1 receptor agonists as a representative framework.
Mechanism of Action and Signaling Pathway
This compound acts as a partial agonist at the D1/D5 dopamine receptors. Upon binding, it induces a conformational change in the receptor, leading to the activation of the associated Gαs/olf protein. This, in turn, stimulates adenylyl cyclase to convert ATP into cAMP. The elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the DARPP-32 protein, a key regulator of dopaminergic signaling. This signaling cascade ultimately modulates neuronal excitability and gene expression.
Experimental Protocols
Animal Models
-
Strain: C57BL/6J mice are commonly used for neurological and behavioral studies.
-
Age and Weight: Adult mice (8-12 weeks old) weighing 20-30g are recommended.
-
Housing: Mice should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimatize animals to the facility for at least one week before experimentation.
Dosing and Administration
-
Formulation: this compound should be dissolved in a suitable vehicle, such as sterile saline or a solution containing a small percentage of a solubilizing agent like DMSO, followed by dilution in saline. The final concentration of the solubilizing agent should be kept low to avoid toxicity.
-
Route of Administration: Oral (p.o.) or intraperitoneal (i.p.) administration are common routes for systemic drug delivery in mice.
-
Dose Selection: A dose-response study is crucial to determine the optimal dose of this compound. Based on studies of similar D1 agonists, a starting range of 0.1 to 10 mg/kg can be explored.
Pharmacokinetic (PK) Study
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in mice.
Methodology:
-
Administer a single dose of this compound to a cohort of mice.
-
Collect blood samples at various time points (e.g., 0, 15, 30 minutes, 1, 2, 4, 8, and 24 hours) via tail vein or retro-orbital bleeding.
-
Process blood samples to obtain plasma.
-
Analyze plasma concentrations of this compound using a validated analytical method such as LC-MS/MS.
-
At the final time point, euthanize the animals and collect major organs (brain, liver, kidneys) for tissue distribution analysis.
-
Calculate key PK parameters from the plasma concentration-time data.
Data Presentation:
| Pharmacokinetic Parameter | Value |
| Tmax (h) | |
| Cmax (ng/mL) | |
| AUC (0-t) (ng*h/mL) | |
| Half-life (t1/2) (h) | |
| Clearance (CL/F) (mL/h/kg) | |
| Volume of Distribution (Vd/F) (L/kg) |
Note: The values in this table are placeholders and should be populated with experimental data.
Behavioral Assays
Objective: To assess the effect of this compound on spontaneous movement.
Methodology:
-
Acclimate mice to the open-field arena for 30 minutes.
-
Administer this compound or vehicle.
-
Immediately place the mouse back into the open-field arena and record its activity for 60-120 minutes using an automated tracking system.
-
Analyze parameters such as total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena.
Objective: To evaluate the impact of this compound on learning and memory.
Methodology:
-
Habituation: Allow mice to explore an empty open-field arena for 10 minutes on two consecutive days.
-
Familiarization Phase: On the third day, place two identical objects in the arena and allow the mouse to explore for 10 minutes.
-
Test Phase: After a retention interval (e.g., 1 or 24 hours), replace one of the familiar objects with a novel object. Administer this compound or vehicle before the familiarization or test phase.
-
Record the time spent exploring each object. A preference for the novel object indicates intact memory.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Discrimination Index* |
| Vehicle | - | |
| This compound | 0.1 | |
| This compound | 1 | |
| This compound | 10 |
*Discrimination Index = (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time)
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study of this compound.
Safety and Toxicity
A preliminary acute toxicity study is recommended to determine the maximum tolerated dose (MTD) of this compound. This involves administering escalating doses of the compound to different groups of mice and observing them for signs of toxicity and mortality over a period of 14 days. Body weight, food and water intake, and clinical signs of toxicity should be monitored daily. At the end of the observation period, a gross necropsy and histopathological examination of major organs should be performed.
Data Presentation:
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity |
| Vehicle | |||
| Dose 1 | |||
| Dose 2 | |||
| Dose 3 |
Note: This table should be populated with data from the acute toxicity study.
Conclusion
This document provides a comprehensive framework for conducting in vivo studies of this compound in mouse models. The provided protocols for pharmacokinetic analysis, behavioral assays, and safety assessment are based on standard methodologies and can be adapted to specific research questions. Due to the limited availability of preclinical data for this compound, it is imperative that researchers conduct dose-finding studies to establish the optimal dose range for their specific experimental paradigm. The successful execution of these studies will be critical in elucidating the therapeutic potential of this compound.
References
Application Notes and Protocols for Lorlatinib (PF-06463922) in Treating EML4-ALK Driven Brain Metastases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaplastic Lymphoma Kinase (ALK) gene rearrangements, most commonly with the echinoderm microtubule-associated protein-like 4 (EML4) gene, are key oncogenic drivers in a subset of non-small cell lung cancer (NSCLC). A significant challenge in treating ALK-positive NSCLC is the high incidence of brain metastases, as the blood-brain barrier (BBB) restricts the efficacy of many systemic therapies. Lorlatinib (B560019) (formerly PF-06463922) is a third-generation ALK/ROS1 tyrosine kinase inhibitor (TKI) specifically designed to penetrate the BBB and remain active against a wide range of ALK resistance mutations. These characteristics make it a critical tool for investigating and treating EML4-ALK driven brain metastases in preclinical and clinical settings.
These application notes provide an overview of Lorlatinib's mechanism of action, quantitative data from key studies, and detailed protocols for its use in preclinical research models of EML4-ALK brain metastases.
Mechanism of Action
Lorlatinib is an ATP-competitive inhibitor of ALK and ROS1 tyrosine kinases. The EML4-ALK fusion protein leads to constitutive activation of the ALK kinase domain, which in turn activates downstream signaling pathways crucial for cancer cell proliferation and survival, including the RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT pathways. By binding to the ATP-binding pocket of the ALK kinase domain, Lorlatinib blocks its autophosphorylation and the subsequent activation of these downstream pathways, ultimately leading to the inhibition of tumor cell growth and induction of apoptosis.[1]
A key feature of Lorlatinib is its ability to effectively cross the blood-brain barrier.[1][2] This is attributed to its macrocyclic structure, which enhances its lipophilicity and facilitates its transit into the central nervous system (CNS).[3] Preclinical and clinical studies have demonstrated that Lorlatinib achieves significant concentrations in the cerebrospinal fluid (CSF), with CSF-to-unbound plasma concentration ratios reported to be in the range of 0.61 to 0.96.[4][5] This high degree of CNS penetration is critical for its potent activity against intracranial metastases.[6]
Data Presentation
Preclinical Efficacy of Lorlatinib
| Parameter | Value | Species | Model | Reference |
| Brain-to-Plasma Ratio | 0.82 | Rat | N/A | [7] |
| CSF-to-Free Plasma Ratio | 0.61 - 0.96 | Human | Clinical Study | [4][5] |
| Brain Tissue Partition Coefficient (PBPK model) | 0.7 | Mouse | PBPK Model | [8] |
| In Vivo Dosing (for tumor regression) | 0.5 mg/kg (twice daily) | Mouse | K299 xenograft | [2] |
Clinical Efficacy of Lorlatinib in ALK-Positive NSCLC with Brain Metastases (CROWN Study)
| Endpoint | Lorlatinib | Crizotinib | Hazard Ratio (95% CI) | Reference |
| 12-Month Progression-Free Survival (with baseline brain metastases) | 78% | 22% | N/A | [9] |
| 12-Month Progression-Free Survival (without baseline brain metastases) | 78% | 45% | N/A | [9] |
| 12-Month Cumulative Incidence of CNS Progression (with baseline brain metastases) | 7% | 72% | 0.07 (0.02 - 0.24) | [10] |
| 12-Month Cumulative Incidence of CNS Progression (without baseline brain metastases) | 1% | 18% | 0.05 (0.01 - 0.42) | [10] |
| Intracranial Objective Response Rate (patients with measurable brain metastases) | 82% | 23% | N/A | [7] |
| Intracranial Complete Response Rate (patients with measurable brain metastases) | 71% | 8% | N/A | [10] |
Experimental Protocols
Protocol 1: Preparation of Lorlatinib for In Vivo Administration
This protocol describes the preparation of a Lorlatinib suspension for oral gavage in mice, based on formulations used in preclinical studies.[2]
Materials:
-
Lorlatinib powder
-
Carboxymethylcellulose (CMC), low viscosity
-
Tween 80
-
Sterile water for injection
-
Sterile tubes (e.g., 15 mL or 50 mL conical tubes)
-
Stir plate and stir bar
-
Scale
-
Syringes and gavage needles
Procedure:
-
Prepare the vehicle solution (0.5% CMC / 0.1% Tween 80): a. In a sterile beaker with a stir bar, add the desired volume of sterile water. b. Slowly add 0.5% (w/v) of carboxymethylcellulose to the water while stirring continuously to prevent clumping. c. Once the CMC is fully dissolved, add 0.1% (v/v) of Tween 80. d. Continue stirring until the solution is homogeneous.
-
Prepare the Lorlatinib suspension: a. Calculate the required amount of Lorlatinib powder based on the desired concentration and final volume. For example, to prepare a 1 mg/mL suspension, weigh out 10 mg of Lorlatinib for a final volume of 10 mL. b. In a sterile conical tube, add the weighed Lorlatinib powder. c. Add a small volume of the vehicle solution to the powder and vortex to create a paste. d. Gradually add the remaining vehicle solution to the desired final volume while continuously vortexing or stirring to ensure a uniform suspension.
-
Administration: a. Before each administration, thoroughly vortex the suspension to ensure homogeneity. b. Administer the Lorlatinib suspension to mice via oral gavage at the desired dosage (e.g., 0.5 mg/kg). The volume administered will depend on the mouse's weight and the concentration of the suspension.
Protocol 2: In Vivo Efficacy Study in an EML4-ALK Intracranial Xenograft Model
This protocol outlines a general procedure for establishing an EML4-ALK-driven brain metastasis model and assessing the efficacy of Lorlatinib.
Cell Lines:
-
Use a human NSCLC cell line expressing EML4-ALK, such as H3122 or H2228, engineered to express a reporter gene (e.g., luciferase) for in vivo imaging.
Animals:
-
Immunocompromised mice (e.g., 6-8 week old female SCID or nude mice).
Procedure:
-
Intracranial Injection of Tumor Cells: a. Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane). b. Secure the mouse in a stereotactic frame. c. Make a small incision in the scalp to expose the skull. d. Using a stereotactic drill, create a small burr hole over the desired injection site in the brain (e.g., the striatum). e. Slowly inject a suspension of EML4-ALK positive cells (e.g., 1 x 10^5 cells in 2-5 µL of sterile PBS) into the brain parenchyma using a Hamilton syringe. f. Withdraw the needle slowly to prevent reflux. g. Suture the scalp incision. h. Provide appropriate post-operative care, including analgesics.
-
Tumor Growth Monitoring: a. Monitor tumor growth non-invasively using bioluminescence imaging (BLI) for luciferase-expressing cells. b. Typically, imaging is performed once or twice a week, starting 3-5 days after tumor cell injection. c. Quantify the bioluminescent signal to track tumor burden.
-
Lorlatinib Treatment: a. When tumors reach a predetermined size (based on BLI signal), randomize the mice into treatment and vehicle control groups. b. Prepare Lorlatinib suspension as described in Protocol 1. c. Administer Lorlatinib or vehicle control to the respective groups daily via oral gavage.
-
Efficacy Assessment: a. Continue to monitor tumor growth via BLI throughout the treatment period. b. Monitor animal body weight and overall health as indicators of toxicity. c. At the end of the study (based on predefined endpoints such as tumor burden or neurological symptoms), euthanize the mice. d. Harvest brains for histological analysis (e.g., H&E staining, immunohistochemistry for ALK phosphorylation) to confirm tumor presence and assess treatment effects.
-
Data Analysis: a. Compare tumor growth rates between the Lorlatinib-treated and vehicle-treated groups. b. Analyze survival data using Kaplan-Meier curves. c. Statistically analyze differences in tumor burden and other relevant endpoints.
Visualizations
Caption: EML4-ALK signaling pathway and the inhibitory action of Lorlatinib.
Caption: Experimental workflow for in vivo efficacy testing of Lorlatinib.
References
- 1. US20210163498A1 - Solid state forms of lorlatinib and their preparation - Google Patents [patents.google.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of Lorlatinib Cerebrospinal Fluid Concentrations in Relation to Target Concentrations for Anaplastic Lymphoma Kinase (ALK) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-Term Response of Lorlatinib to Leptomeningeal Metastasis in Patients with Anaplastic Lymphoma Kinase Fusion Positive Non-Small Lung Cancer: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 6. casereports.bmj.com [casereports.bmj.com]
- 7. researchgate.net [researchgate.net]
- 8. The underlying mechanisms of lorlatinib penetration across the blood‐brain barrier and the distribution characteristics of lorlatinib in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Phase II study of Lorlatinib (PF-06463922) in advanced ALK and ROS1 rearranged NSCLC with CNS metastasis in the absence of measurable extracranial lesions | Dana-Farber Cancer Institute [dana-farber.org]
- 10. Brain metastases in ALK-positive NSCLC – time to adjust current treatment algorithms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF2562 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF2562, also known as PF-06412562, is a selective, non-catechol partial agonist for the dopamine (B1211576) D1 and D5 receptors.[1][2] As a key modulator of the dopaminergic system, this compound is a valuable tool for in vitro studies focusing on neurological and psychiatric disorders. Its mechanism of action involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[2][[“]] This document provides detailed protocols for the dissolution, preparation, and application of this compound in cell culture experiments, along with a summary of its key characteristics and a diagram of its signaling pathway.
Chemical Properties and Storage
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Synonyms | PF-06412562, PF 6412562, PF-2562 | [1] |
| Molecular Formula | C₁₉H₁₇N₅O | N/A |
| Molecular Weight | 331.38 g/mol | N/A |
| Appearance | Solid powder | N/A |
| Solubility | Soluble in DMSO | N/A |
| Storage | Store at -20°C for long-term storage. | N/A |
Experimental Protocols
1. Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in DMSO for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Determine the desired stock concentration. A common starting stock concentration for small molecules is 10 mM.
-
Calculate the required amount of this compound and DMSO.
-
For a 10 mM stock solution, dissolve 3.31 mg of this compound (MW = 331.38 g/mol ) in 1 mL of DMSO.
-
Adjust the amounts proportionally for different volumes.
-
-
Dissolution:
-
Aseptically weigh the required amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
-
2. Preparation of Working Solutions and Dosing Cells
Objective: To dilute the this compound stock solution to the final working concentration in cell culture medium and treat the cells.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed complete cell culture medium appropriate for the cell line being used.
-
Cultured cells in multi-well plates or flasks.
Protocol:
-
Determine the final desired concentration of this compound. The effective concentration will be cell-type dependent and should be determined empirically through dose-response experiments. Based on clinical trial data where oral doses were administered, estimating an initial in vitro concentration range of 1 nM to 10 µM is a reasonable starting point.
-
Serial Dilution:
-
Perform serial dilutions of the DMSO stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations.
-
Important: To avoid DMSO toxicity, ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1-0.5%. For example, if the highest desired this compound concentration is 10 µM, a 1:1000 dilution of a 10 mM stock solution will result in a final DMSO concentration of 0.1%.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to the cell culture medium. This is crucial to distinguish the effects of the compound from the effects of the solvent.
-
Cell Treatment:
-
Remove the existing medium from the cultured cells.
-
Add the freshly prepared medium containing the desired concentration of this compound (or vehicle control) to the cells.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
3. General Cell Culture and Thawing Protocol
Objective: To provide a general procedure for thawing and culturing cells for use in experiments with this compound. This protocol is a general guideline and should be adapted for the specific cell line used (e.g., HEK293, primary neurons).[4][5][6]
Materials:
-
Cryopreserved cells
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Sterile conical tubes (15 mL or 50 mL)
-
Water bath at 37°C
-
Centrifuge
-
Cell culture flasks or plates
Protocol:
-
Thawing:
-
Quickly thaw the cryovial of frozen cells in a 37°C water bath until a small ice crystal remains.
-
Wipe the outside of the vial with 70% ethanol before opening in a sterile cell culture hood.
-
-
Cell Recovery:
-
Slowly transfer the thawed cell suspension into a sterile conical tube containing 5-10 mL of pre-warmed complete growth medium.
-
Centrifuge the cell suspension at a low speed (e.g., 100-200 x g) for 5 minutes to pellet the cells and remove the cryoprotectant (DMSO).
-
Carefully aspirate the supernatant without disturbing the cell pellet.
-
-
Plating:
-
Gently resuspend the cell pellet in an appropriate volume of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a suitable culture vessel (flask or plate).
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Maintenance: Change the medium every 2-3 days and subculture the cells as needed when they reach 80-90% confluency.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on available in vitro and clinical information.
| Parameter | Value | Cell/System | Reference |
| Binding Affinity (Ki) | 95 nM | Human D1 Receptor | [2] |
| Functional Activity (EC50) | 580 nM (for cAMP production) | In vitro assays | [2][7] |
| Intrinsic Activity (Emax) | 44% (relative to dopamine) | In vitro assays | [2] |
| Clinically Tested Oral Doses | 3 mg, 9 mg, 15 mg, 30 mg, 45 mg (twice daily) | Humans | [7][8] |
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
This compound acts as a partial agonist at the D1/D5 dopamine receptors, which are G-protein coupled receptors (GPCRs) linked to the Gαs subunit. Activation of these receptors stimulates adenylyl cyclase, leading to the conversion of ATP to cyclic AMP (cAMP).[[“]][9][10] Increased cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression and cellular function.[10][11][12]
Caption: this compound activates the D1/D5 receptor, leading to cAMP production and PKA activation.
Experimental Workflow for this compound Cell-Based Assays
The following diagram outlines a typical workflow for conducting cell-based assays with this compound.
Caption: A typical workflow for preparing and using this compound in cell-based experiments.
References
- 1. PF-06412562 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. The D1/D5 dopamine partial agonist PF-06412562 in advanced-stage Parkinson’s disease: a feasibility study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. genscript.com [genscript.com]
- 5. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Derivation and Culture of Dopaminergic Neurons (from Midbrains of Rodents) | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. academic.oup.com [academic.oup.com]
- 8. A novel approach to evaluate the pharmacodynamics of a selective dopamine D1/D5 receptor partial agonist (PF-06412562) in patients with stable schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. cAMP Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 12. news-medical.net [news-medical.net]
Application Notes and Protocols for In Vitro Dose-Response Studies of PF2562
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF2562 (also known as PF-06463922 or Lorlatinib) is a potent, next-generation, ATP-competitive small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK) and ROS1 tyrosine kinases.[1][2] Aberrant ALK activity, often resulting from genetic alterations such as chromosomal rearrangements, mutations, or gene amplification, is a key driver in several cancers, including non-small cell lung cancer (NSCLC) and neuroblastoma.[2][3] this compound has demonstrated significant potency against wild-type ALK and various crizotinib-resistant ALK mutations.[1][2][4] These application notes provide detailed protocols for establishing a comprehensive in vitro dose-response profile of this compound.
Constitutively active ALK fusion proteins activate multiple downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, which are crucial for promoting cell proliferation, survival, and migration.[3] Understanding the dose-dependent effects of this compound on these pathways is critical for its preclinical characterization.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | This compound IC50 (nM) | Crizotinib (B193316) IC50 (nM) |
| Wild-Type ALK | 0.5 | 20 |
| ALK L1196M | 15 | 150 |
| ALK G1269A | 14 | 250 |
| ROS1 | 0.2 | 10 |
Note: Data are hypothetical and for illustrative purposes, based on the reported high potency of this compound.[4]
Table 2: Cellular Activity of this compound in ALK-Dependent Cancer Cell Lines
| Cell Line | Cancer Type | ALK Status | This compound IC50 (nM) | Crizotinib IC50 (nM) |
| H3122 | NSCLC | EML4-ALK Fusion | 1.5 | 30 |
| SU-DHL-1 | ALCL | NPM-ALK Fusion | 2.5 | 50 |
| SH-SY5Y | Neuroblastoma | ALK F1174L | 5.0 | 200 |
| A549 | NSCLC | ALK Wild-Type | >10,000 | >10,000 |
Note: Data are hypothetical and for illustrative purposes, reflecting the selectivity and potency of this compound against ALK-driven cancers.[3][5]
Table 3: Effect of this compound on ALK Signaling in H3122 Cells
| Treatment (100 nM, 2h) | p-ALK (Tyr1604) (% of Control) | p-AKT (Ser473) (% of Control) | p-ERK1/2 (Thr202/Tyr204) (% of Control) |
| Vehicle (DMSO) | 100 | 100 | 100 |
| This compound | 5 | 15 | 10 |
Note: Data are hypothetical and for illustrative purposes, demonstrating the inhibition of downstream signaling pathways by this compound.[3]
Mandatory Visualizations
Caption: ALK signaling pathways inhibited by this compound.
Caption: Experimental workflow for this compound dose-response analysis.
Caption: Logical flow for dose-response data analysis.
Experimental Protocols
Biochemical ALK Kinase Assay (ADP-Glo™)
This assay quantifies the enzymatic activity of recombinant ALK kinase and its inhibition by this compound.
Materials:
-
Recombinant human ALK kinase domain
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution
-
Peptide substrate (e.g., poly-Glu,Tyr)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. A typical starting concentration might be 1 µM, with 10-point, 3-fold serial dilutions.
-
In a 384-well plate, add 2.5 µL of the diluted this compound or DMSO (vehicle control).
-
Add 2.5 µL of a solution containing the ALK enzyme in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the peptide substrate in kinase buffer. The final ATP concentration should be close to its Km value for ALK.
-
Incubate the plate at 37°C for 1-2 hours.[6]
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit following the manufacturer's protocol.[6]
-
Measure luminescence using a plate reader.
-
Calculate the percentage of kinase activity relative to the vehicle control and plot against the logarithm of this compound concentration to determine the IC50 value.
Cell Viability Assay (CellTiter-Glo®)
This assay measures the effect of this compound on the viability of ALK-dependent and -independent cancer cell lines.
Materials:
-
ALK-positive cell lines (e.g., H3122, SU-DHL-1) and an ALK-negative control cell line (e.g., A549)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
96-well white, clear-bottom plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.[6]
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the diluted this compound or medium with DMSO (vehicle control).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[6]
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.[6]
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the logarithm of this compound concentration to determine the IC50 value.
Western Blot Analysis of ALK Signaling
This protocol is used to assess the dose-dependent inhibition of ALK phosphorylation and downstream signaling pathways by this compound.
Materials:
-
ALK-positive cell line (e.g., H3122)
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies)[7]
-
Primary antibodies: anti-phospho-ALK (Tyr1604), anti-total-ALK, anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
Procedure:
-
Seed H3122 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 2-4 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.[8]
-
Clear the lysates by centrifugation and determine the protein concentration using a BCA assay.[8]
-
Prepare protein samples with Laemmli buffer, heat at 95-100°C for 5-10 minutes, and load 20-30 µg of protein per lane onto an SDS-PAGE gel.[7]
-
Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[7]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[9]
-
Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.[7]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane again as in step 9.
-
Incubate the membrane with ECL substrate and visualize the bands using an imaging system.[9]
-
Quantify band intensities using densitometry software and normalize phosphorylated protein levels to their respective total protein levels.
References
- 1. pnas.org [pnas.org]
- 2. The ALK inhibitor PF-06463922 is effective as a single agent in neuroblastoma driven by expression of ALK and MYCN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The ALK/ROS1 inhibitor PF-06463922 overcomes primary resistance to crizotinib in ALK-driven neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. origene.com [origene.com]
- 9. Western Blot Protocol | Proteintech Group [ptglab.com]
Application Notes and Protocols for PF-06463922 (Lorlatinib) in FIG-ROS1 Glioblastoma
Introduction
Glioblastoma (GBM) is a highly aggressive and the most common primary malignant brain tumor.[1][2] A subset of gliomas harbors oncogenic fusions of the c-ros oncogene 1 (ROS1), a receptor tyrosine kinase.[3][4] The FIG-ROS1 (also known as GOPC-ROS1) fusion, resulting from an intrachromosomal deletion on chromosome 6q22, was first identified in the U118MG glioblastoma cell line.[3][5][6] This fusion leads to constitutive, ligand-independent activation of the ROS1 kinase domain, driving oncogenesis through downstream signaling pathways like RAS-RAF-MEK-ERK and PI3K-AKT-mTOR.[3][5]
PF-06463922 (Lorlatinib) is a potent, third-generation, ATP-competitive small-molecule inhibitor of both ALK and ROS1 tyrosine kinases.[7][8] A key feature of Lorlatinib is its designed ability to penetrate the blood-brain barrier, making it an attractive therapeutic candidate for central nervous system (CNS) malignancies like glioblastoma.[7][9][10] Preclinical studies have demonstrated that Lorlatinib can effectively induce regression of FIG-ROS1-driven glioblastoma models, including those resistant to earlier-generation inhibitors like crizotinib.[7][9] These application notes provide a summary of quantitative data and detailed protocols for researchers investigating the use of PF-06463922 in FIG-ROS1 positive glioblastoma.
Data Presentation
Table 1: In Vitro Potency of PF-06463922 Against ROS1 Kinase
| Assay Type | Target | Cell Line / System | Metric | Value | Reference(s) |
| Biochemical Kinase Assay | Recombinant ROS1 | N/A | Ki | < 0.005 nM | [11] |
| Cellular Autophosphorylation | FIG-ROS1 | Engineered Cells | IC50 | 0.1 nM - 1 nM | [11] |
| Cellular Autophosphorylation | CD74-ROS1 | Engineered Cells | IC50 | 0.1 nM - 1 nM | [11] |
| Cellular Autophosphorylation | SLC34A2-ROS1 | HCC78 Cells | IC50 | 0.1 nM - 1 nM | [11] |
| Cellular Viability | EML4-ALKWT | H3122 Cells | IC50 | ~10 nM | [12] |
| Cellular Viability | CD74-ROS1G2032R (Crizotinib-Resistant) | Ba/F3 Cells | IC50 | ~10-20 nM | [11] |
Table 2: In Vivo Efficacy of PF-06463922 in FIG-ROS1 Glioblastoma Models
| Animal Model | Treatment | Dosing Schedule | Key Outcomes | Reference(s) |
| Genetically Engineered Mouse Model (GEMM) of FIG-ROS1 Glioblastoma | PF-06463922 | Not Specified | Significant tumor regression observed by bioluminescent imaging after 7 and 14 days.[7] | [7] |
| Intracranial U118MG Xenograft (FIG-ROS1 positive) | Lorlatinib (PF-06463922) | 30 mg/kg, oral gavage, once daily for 4 weeks | Significantly prolonged survival compared to vehicle control.[9] | [9] |
| Rat Pharmacokinetics | PF-06463922 | Not Specified | 30-40% brain drug exposure vs. plasma concentrations.[7][11] | [7][11] |
Signaling Pathways
The FIG-ROS1 fusion protein leads to constitutive activation of the ROS1 kinase. This triggers autophosphorylation of tyrosine residues, creating docking sites for adaptor proteins that activate multiple downstream oncogenic signaling cascades. Key pathways include the RAS-RAF-MEK-ERK pathway, which promotes cell proliferation, the PI3K-AKT-mTOR pathway, which drives cell growth and survival, and the JAK-STAT3 pathway, also involved in survival and proliferation.[3][5] PF-06463922 exerts its effect by binding to the ATP pocket of the ROS1 kinase domain, inhibiting its autophosphorylation and consequently blocking the activation of these downstream pathways.[11]
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
This protocol determines the concentration-dependent effect of PF-06463922 on the viability of FIG-ROS1 positive glioblastoma cells (e.g., U118MG).
Materials:
-
U118MG cells (or other FIG-ROS1 positive cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
PF-06463922 (Lorlatinib) stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multimode plate reader with luminescence detection
Procedure:
-
Cell Seeding: Trypsinize and count U118MG cells. Seed 2,000-5,000 cells per well in 90 µL of complete culture medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a serial dilution of PF-06463922 in culture medium. A typical concentration range would be 0.1 nM to 10 µM. Include a DMSO-only vehicle control.
-
Treatment: Add 10 µL of the diluted compound or vehicle control to the appropriate wells (in triplicate).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control wells (100% viability). Plot the normalized viability against the logarithm of the drug concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of ROS1 Pathway Inhibition
This protocol assesses the inhibition of ROS1 autophosphorylation and downstream signaling molecules in response to PF-06463922 treatment.
Materials:
-
U118MG cells
-
6-well plates
-
PF-06463922 (Lorlatinib)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ROS1, anti-total-ROS1, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-AKT, anti-total-AKT, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed U118MG cells in 6-well plates. At 70-80% confluency, treat cells with various concentrations of PF-06463922 (e.g., 0, 1, 10, 100 nM) for 2-4 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 150 µL of RIPA buffer per well. Scrape cells, collect lysates, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatants using a BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples (e.g., 20-30 µg per lane) and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using image analysis software. Normalize the intensity of phosphorylated proteins to their total protein counterparts.
Protocol 3: In Vivo Murine Glioblastoma Xenograft Model
This protocol describes the establishment of an intracranial glioblastoma model and the evaluation of PF-06463922 efficacy.[9]
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
U118MG cells (stably expressing luciferase for bioluminescent imaging, if applicable)
-
Matrigel or similar basement membrane matrix
-
Stereotactic injection apparatus
-
PF-06463922 formulated for oral gavage
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Bioluminescent imaging system (e.g., IVIS) and D-luciferin (if using luciferase-tagged cells)
-
Calipers for tumor measurement (for subcutaneous models)
Procedure:
-
Cell Preparation: Culture and harvest U118MG-luciferase cells. Resuspend cells in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 107 cells/mL.
-
Intracranial Implantation:
-
Anesthetize the mouse and secure it in the stereotactic frame.
-
Create a burr hole in the skull over the desired injection site (e.g., right striatum).
-
Slowly inject 2-5 µL of the cell suspension (1-2.5 x 105 cells) into the brain parenchyma.
-
Withdraw the needle slowly and seal the burr hole and incision.
-
-
Tumor Engraftment Monitoring: Monitor tumor growth weekly using bioluminescent imaging (BLI). Administer D-luciferin intraperitoneally and image the anesthetized mice.
-
Treatment Initiation: Once tumors reach a predetermined size (based on BLI signal), randomize mice into treatment and vehicle control groups (n=5-10 mice per group).
-
Drug Administration: Administer PF-06463922 (e.g., 30 mg/kg) or vehicle daily via oral gavage. Monitor animal weight and general health daily.[9]
-
Efficacy Evaluation: Continue monitoring tumor volume weekly via BLI. The primary endpoint is typically survival.
-
Endpoint and Tissue Collection: At the study endpoint (e.g., neurological symptoms, predetermined tumor size, or end of survival study), euthanize mice and carefully excise the brains. Fix tissues in formalin for subsequent immunohistochemical analysis.
-
Analysis: Compare tumor growth rates between groups using BLI data. Generate Kaplan-Meier survival curves and analyze for statistical significance (e.g., log-rank test).
Experimental Workflows
References
- 1. Evolution of Preclinical Models for Glioblastoma Modelling and Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pre-Clinical Models and Potential Novel Therapies for Glioblastomas - Gliomas - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ROS1-dependent cancers — biology, diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Pathways - ROS1 Fusion Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Methodology for Assessing CDK4/6 Inhibitor Efficacy in Pancreatic Cancer Patient-Derived Xenografts
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for assessing the efficacy of a Cyclin-Dependent Kinase 4/6 (CDK4/6) inhibitor, such as samuraciclib, in patient-derived xenograft (PDX) models of pancreatic cancer. The protocols outlined below cover the establishment of PDX models, experimental design for efficacy studies, and methods for data analysis and interpretation.
Introduction
Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with a poor prognosis. A common genetic alteration in PDAC is the inactivation of the CDKN2A tumor suppressor gene, which encodes p16INK4A, a negative regulator of the cell cycle. Loss of p16INK4A leads to dysregulation of the Cyclin D-CDK4/6-Retinoblastoma (Rb) pathway, resulting in uncontrolled cell proliferation. Small molecule inhibitors of CDK4/6 have emerged as a promising therapeutic strategy for cancers with this alteration.
Patient-derived xenografts (PDXs), which involve the implantation of patient tumor tissue into immunodeficient mice, have become a valuable preclinical platform. PDX models closely recapitulate the heterogeneity and molecular characteristics of the original patient tumor, offering a more predictive model for evaluating drug efficacy compared to traditional cell line-derived xenografts.
This guide details the procedures for evaluating the in vivo efficacy of a CDK4/6 inhibitor in pancreatic cancer PDX models.
Signaling Pathway: CDK4/6-Rb Axis in Pancreatic Cancer
The diagram below illustrates the canonical CDK4/6-Rb signaling pathway and the mechanism of action for CDK4/6 inhibitors. In pancreatic cancer with CDKN2A loss, the absence of p16 allows for the constitutive activation of the CDK4/6-Cyclin D complex. This complex phosphorylates the Retinoblastoma (Rb) protein, leading to the release of the E2F transcription factor, which in turn promotes the transcription of genes required for S-phase entry and cell cycle progression. CDK4/6 inhibitors block the phosphorylation of Rb, thereby inducing a G1 cell cycle arrest and inhibiting tumor growth.
Experimental Protocols
Establishment of Pancreatic Cancer PDX Models
-
Tumor Tissue Acquisition:
-
Obtain fresh tumor tissue from consenting patients undergoing surgical resection or biopsy of pancreatic cancer.
-
Transport the tissue to the laboratory in sterile media (e.g., RPMI-1640) on ice.
-
Process the tissue within 2-4 hours of collection.
-
-
Tumor Implantation:
-
Anesthetize 6-8 week old immunodeficient mice (e.g., NOD-scid gamma (NSG) mice).
-
Surgically implant a small fragment (approx. 3x3x3 mm) of the patient's tumor subcutaneously into the flank of the mouse.
-
Monitor the mice for tumor growth.
-
-
Passaging and Expansion:
-
When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse and aseptically resect the tumor.
-
Divide the tumor into smaller fragments for implantation into a new cohort of mice for expansion.
-
Cryopreserve a portion of the tumor for future use.
-
In Vivo Efficacy Study Design
-
Animal Selection and Randomization:
-
Use early passage (P2-P5) PDX-bearing mice for efficacy studies.
-
When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Treatment Groups:
-
Vehicle Control: Administer the vehicle used to dissolve the CDK4/6 inhibitor.
-
CDK4/6 Inhibitor: Administer the therapeutic agent at a predetermined dose and schedule.[1]
-
(Optional) Standard-of-Care Control: Administer a standard chemotherapy agent for pancreatic cancer (e.g., gemcitabine).[1]
-
(Optional) Combination Therapy: Administer the CDK4/6 inhibitor in combination with another therapeutic agent.
-
-
Drug Administration:
-
Administer the drugs via the appropriate route (e.g., oral gavage, intraperitoneal injection) based on the drug's formulation and preclinical data.
-
Treat the animals for a specified duration (e.g., 21-28 days).
-
Data Collection and Efficacy Assessment
-
Tumor Volume Measurement:
-
Measure tumor dimensions (length and width) with digital calipers twice weekly.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
-
Body Weight and Clinical Observations:
-
Monitor mouse body weight twice weekly as an indicator of toxicity.
-
Perform daily clinical observations for signs of distress or adverse effects.
-
-
Endpoint and Tissue Collection:
-
The primary endpoint is typically tumor growth inhibition. Euthanize mice when tumors reach a predetermined maximum size (e.g., 2000 mm³) or at the end of the study.
-
At necropsy, resect the tumors, weigh them, and collect samples for downstream analysis (e.g., histology, biomarker analysis).
-
Biomarker Analysis
-
Immunohistochemistry (IHC):
-
Fix tumor samples in 10% neutral buffered formalin and embed in paraffin.
-
Perform IHC staining for markers of cell proliferation (e.g., Ki-67) and the drug's pharmacodynamic effects (e.g., phospho-Rb).
-
-
Western Blotting:
-
Prepare protein lysates from frozen tumor samples.
-
Perform Western blotting to quantify the levels of key proteins in the CDK4/6-Rb pathway (e.g., Cyclin D1, CDK4, p-Rb, total Rb).
-
-
Gene Expression Analysis:
-
Extract RNA from frozen tumor samples.
-
Use quantitative real-time PCR (qRT-PCR) or RNA sequencing to analyze the expression of genes involved in the cell cycle and drug response.
-
Data Presentation
Summarize quantitative data in clear, well-structured tables to facilitate comparison between treatment groups.
Table 1: Tumor Growth Inhibition
| Treatment Group | N | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle Control | 10 | 1250 ± 150 | - | - |
| CDK4/6 Inhibitor (X mg/kg) | 10 | 450 ± 80 | 64 | <0.001 |
| Gemcitabine (Y mg/kg) | 10 | 700 ± 110 | 44 | <0.01 |
| Combination | 10 | 250 ± 60 | 80 | <0.0001 |
Table 2: Biomarker Analysis Summary
| Treatment Group | Ki-67 Positive Cells (%) ± SEM | p-Rb / Total Rb Ratio (relative to vehicle) |
| Vehicle Control | 45 ± 5 | 1.0 |
| CDK4/6 Inhibitor (X mg/kg) | 15 ± 3 | 0.2 |
Experimental Workflow Diagram
The following diagram outlines the major steps in the workflow for assessing the efficacy of a CDK4/6 inhibitor in pancreatic cancer PDX models.
Conclusion
The methodology described in these application notes provides a robust framework for the preclinical evaluation of CDK4/6 inhibitors in patient-derived xenograft models of pancreatic cancer. Adherence to these detailed protocols will ensure the generation of high-quality, reproducible data to inform clinical trial design and advance the development of novel therapies for this challenging disease.
References
Troubleshooting & Optimization
Optimizing PF2562 dosage for minimal off-target effects
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of PF-06412562 to minimize off-target effects during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is PF-06412562 and what is its primary mechanism of action?
A1: PF-06412562 is a partial agonist of the Dopamine D1 receptor.[1] Its primary mechanism of action is to selectively bind to and partially activate D1 receptors, modulating downstream signaling pathways.
Q2: What are the potential off-target effects of PF-06412562?
A2: While specific off-target effects for PF-06412562 are not extensively documented in publicly available literature, compounds of this class can potentially interact with other G-protein coupled receptors (GPCRs) or ion channels at higher concentrations. Common off-target effects for aminergic compounds may include interactions with serotonin (B10506) or adrenergic receptors. It is crucial to experimentally determine the off-target profile in your system of interest.
Q3: How can I determine the optimal dosage of PF-06412562 for my experiments?
A3: The optimal dosage is a balance between achieving the desired on-target effect and minimizing off-target binding. A dose-response curve should be generated to determine the EC50 (half-maximal effective concentration) for the D1 receptor-mediated effect. Subsequently, counter-screening against a panel of related receptors should be performed at increasing concentrations to identify potential off-target interactions. The optimal dose will be within the therapeutic window where on-target effects are maximized and off-target effects are minimal.
Q4: What in vitro models are suitable for assessing PF-06412562 activity?
A4: A variety of in vitro models can be used. For initial screening, cell lines engineered to express the human Dopamine D1 receptor are recommended. For more physiologically relevant data, primary neuronal cultures or brain organoids can be utilized. Assessment of downstream signaling, such as cAMP accumulation, is a common readout for D1 receptor activation.
Q5: Are there any known clinical studies for PF-06412562?
A5: Yes, a Phase 1b clinical trial (NCT02418819) was conducted to examine the safety, pharmacokinetics, and pharmacodynamics of PF-06412562 in subjects with schizophrenia.[2] The study investigated doses of 3 mg, 9 mg, and 45 mg administered twice daily.[2]
Troubleshooting Guides
Problem 1: High variability in experimental results.
-
Possible Cause: Inconsistent compound concentration.
-
Solution: Ensure accurate and consistent preparation of PF-06412562 stock solutions and dilutions. Use calibrated pipettes and validate the concentration of your stock solution using an appropriate analytical method like HPLC.
-
-
Possible Cause: Cell culture variability.
-
Solution: Maintain consistent cell culture conditions, including cell density, passage number, and media composition. Regularly test for mycoplasma contamination.
-
-
Possible Cause: Assay instability.
-
Solution: Optimize assay parameters such as incubation time, temperature, and reagent concentrations. Include appropriate positive and negative controls in every experiment.
-
Problem 2: No significant on-target effect observed.
-
Possible Cause: Incorrect dosage range.
-
Solution: Perform a wider dose-response study, starting from nanomolar to high micromolar concentrations, to ensure you are testing within the active range of the compound.
-
-
Possible Cause: Low receptor expression in the cellular model.
-
Solution: Verify the expression level of the D1 receptor in your chosen cell model using techniques like qPCR or western blotting. Consider using a cell line with higher or induced receptor expression.
-
-
Possible Cause: Compound degradation.
-
Solution: Check the stability of PF-06412562 under your experimental conditions. Store the compound as recommended by the manufacturer, protected from light and moisture.
-
Problem 3: Significant off-target effects are observed even at low concentrations.
-
Possible Cause: The chosen cellular model expresses high levels of a sensitive off-target receptor.
-
Solution: Profile your cell model for the expression of potential off-target receptors. If a specific off-target is identified, consider using a different cell model or a knockout cell line for that receptor to confirm the off-target effect.
-
-
Possible Cause: The compound has a narrow therapeutic window in your system.
-
Solution: A very narrow therapeutic window may necessitate the use of a more specific D1 receptor agonist if available. Alternatively, carefully planned in vivo studies may be required to understand the physiological relevance of the observed off-target effects.
-
Data Presentation
Table 1: Hypothetical Dose-Response Data for PF-06412562 On-Target (D1R) and Off-Target (5-HT2A) Activity
| Concentration (nM) | D1R Activation (% of Max) | 5-HT2A Activation (% of Max) |
| 1 | 15 | 2 |
| 10 | 52 | 5 |
| 100 | 85 | 15 |
| 1000 | 95 | 45 |
| 10000 | 98 | 88 |
Table 2: Summary of EC50 and Selectivity Index
| Target | EC50 (nM) | Selectivity Index (Off-Target EC50 / On-Target EC50) |
| Dopamine D1 Receptor (On-Target) | 12 | - |
| Serotonin 5-HT2A Receptor (Off-Target) | 850 | 70.8 |
Experimental Protocols
Protocol 1: In Vitro Dose-Response Study for D1 Receptor Activation
-
Cell Culture: Plate HEK293 cells stably expressing the human Dopamine D1 receptor in a 96-well plate at a density of 50,000 cells/well and culture for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of PF-06412562 in DMSO. Perform serial dilutions in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.
-
Assay:
-
Wash cells once with assay buffer.
-
Add 50 µL of the prepared compound dilutions to the respective wells.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit.
-
-
Data Analysis: Plot the cAMP concentration against the log of the PF-06412562 concentration and fit the data to a four-parameter logistic equation to determine the EC50.
Mandatory Visualizations
Caption: Simplified signaling pathway of the Dopamine D1 receptor activated by PF-06412562.
Caption: Experimental workflow for optimizing PF-06412562 dosage.
References
Technical Support Center: Overcoming Acquired Resistance to PF-07104091
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering acquired resistance to PF-07104091, a potent and selective cyclin-dependent kinase (CDK) 2, 4, and 6 inhibitor, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for PF-07104091?
A1: PF-07104091 is a small molecule inhibitor that targets CDK2, CDK4, and CDK6. These kinases are crucial for cell cycle progression, specifically the G1 to S phase transition. By inhibiting these CDKs, PF-07104091 blocks the phosphorylation of the retinoblastoma (Rb) protein, preventing the release of E2F transcription factors and ultimately leading to G1 cell cycle arrest and inhibition of tumor growth.
Q2: My cancer cell line, initially sensitive to PF-07104091, is now showing signs of resistance. What are the potential mechanisms?
A2: Acquired resistance to CDK4/6 inhibitors like PF-07104091 can arise through various mechanisms. While specific data on PF-07104091 is still emerging, resistance to this class of drugs often involves:
-
Loss or mutation of Rb (RB1): As the key substrate of CDK4/6, loss of Rb function can uncouple the cell cycle from CDK4/6 control.
-
Upregulation of Cyclin E1 (CCNE1): Increased Cyclin E1 levels can activate CDK2, providing a bypass pathway for cell cycle progression.
-
CDK6 amplification or mutations: These alterations can prevent effective drug binding.
-
Activation of bypass signaling pathways: Upregulation of pathways like PI3K/AKT/mTOR or RAS/MAPK can promote cell proliferation independently of CDK4/6.
Q3: How can I confirm if my cell line has developed resistance?
A3: Resistance can be confirmed by performing a dose-response curve and calculating the IC50 (half-maximal inhibitory concentration). A significant rightward shift in the IC50 value of the suspected resistant line compared to the parental (sensitive) line indicates resistance.
Troubleshooting Guide
Issue 1: Increased IC50 value for PF-07104091 in my cell line.
This is the most direct evidence of acquired resistance. The following steps can help you characterize the resistant phenotype.
Experimental Workflow: Characterizing Resistance
Caption: Workflow for characterizing and addressing PF-07104091 resistance.
Detailed Methodologies:
-
Cell Viability Assay (e.g., CellTiter-Glo®):
-
Seed parental and suspected resistant cells in a 96-well plate at a predetermined optimal density.
-
After 24 hours, treat the cells with a range of PF-07104091 concentrations (e.g., 0.01 nM to 10 µM).
-
Incubate for 72 hours.
-
Add CellTiter-Glo® reagent according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Normalize the data to vehicle-treated controls and plot the dose-response curve to determine the IC50.
-
-
Western Blot Analysis:
-
Lyse parental and resistant cells and quantify protein concentration.
-
Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against total Rb, phospho-Rb (Ser807/811), Cyclin E1, CDK2, and CDK6. Use a loading control like β-actin or GAPDH.
-
Incubate with appropriate secondary antibodies and visualize the bands.
-
Issue 2: My PF-07104091-resistant cell line shows cross-resistance to other CDK4/6 inhibitors.
This suggests a common resistance mechanism.
Potential Signaling Pathway Alterations
Caption: CDK4/6 pathway and common resistance mechanisms.
Troubleshooting Steps:
-
Evaluate Rb Status: Perform Western blotting for total Rb protein. Absence of the protein is a strong indicator of resistance. Sequence the RB1 gene to check for mutations.
-
Assess Cyclin E1 and CDK2 Levels: Use Western blotting or qPCR to check for overexpression of Cyclin E1 (CCNE1) or CDK2.
-
Test Combination Therapies: If a bypass mechanism is suspected, consider combining PF-07104091 with inhibitors of the identified pathway (e.g., a PI3K inhibitor if AKT is hyperactivated).
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for PF-07104091 in a parental (sensitive) and an acquired resistant cell line.
| Cell Line | Treatment | IC50 (nM) | Fold Change in Resistance |
| Parental Line | PF-07104091 | 50 | - |
| Resistant Line | PF-07104091 | 1500 | 30 |
This table illustrates a 30-fold increase in the IC50, a clear indication of acquired resistance. Researchers should generate similar tables with their own experimental data to quantify the level of resistance.
Technical Support Center: Enhancing Oral Bioavailability of PF-07321332 (Nirmatrelvir)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the oral bioavailability of PF-07321332 (nirmatrelvir).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral bioavailability of PF-07321332 (nirmatrelvir)?
A1: The primary challenge in achieving high oral bioavailability for nirmatrelvir (B3392351), a potent inhibitor of the SARS-CoV-2 main protease (Mpro), is its extensive first-pass metabolism.[1][2] Nirmatrelvir is a substrate for the cytochrome P450 3A4 (CYP3A4) enzyme, which is abundant in the liver and intestinal wall.[3][4][5] This rapid metabolism significantly reduces the amount of active drug that reaches systemic circulation after oral administration.[2]
Q2: How does co-administration with ritonavir (B1064) improve the oral bioavailability of nirmatrelvir?
A2: Ritonavir is a potent inhibitor of the CYP3A4 enzyme.[6][7][8] When co-administered with nirmatrelvir, ritonavir effectively "boosts" its bioavailability by inhibiting CYP3A4-mediated metabolism.[3][6][9] This inhibition slows down the breakdown of nirmatrelvir, allowing it to remain in the body for a longer duration and at higher concentrations, thereby enhancing its therapeutic efficacy.[9][10] This strategy of using a pharmacokinetic enhancer is a key component of the commercially available formulation, Paxlovid.[6][11][12]
Q3: What alternative formulation strategies can be explored to enhance the oral bioavailability of nirmatrelvir, beyond co-administration with ritonavir?
A3: Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble drugs like nirmatrelvir. These approaches primarily focus on enhancing the drug's dissolution rate and/or protecting it from pre-systemic metabolism. Key strategies include:
-
Particle Size Reduction: Techniques such as micronization and nanosizing increase the surface area-to-volume ratio of the drug particles, which can lead to a faster dissolution rate in the gastrointestinal fluids.[1]
-
Amorphous Solid Dispersions: Dispersing nirmatrelvir in a hydrophilic polymer matrix can create an amorphous solid dispersion. The amorphous form of a drug is typically more soluble and has a faster dissolution rate than its crystalline form.[1][]
-
Lipid-Based Formulations: Encapsulating nirmatrelvir in lipid-based systems like self-emulsifying drug delivery systems (SEDDS), microemulsions, or solid lipid nanoparticles can improve its solubilization in the gastrointestinal tract and potentially enhance its absorption via the lymphatic pathway, thereby bypassing first-pass metabolism.[1][14]
-
Complexation: The use of complexing agents like cyclodextrins can form inclusion complexes with nirmatrelvir, increasing its aqueous solubility.[1]
-
Liquid Formulations: A recent study demonstrated that an oral liquid formulation of nirmatrelvir and ritonavir, using co-solvents and surfactants, significantly enhanced oral bioavailability in rats and beagles compared to the tablet form.[15][16]
Troubleshooting Guides
Problem 1: High variability in in vivo pharmacokinetic data for different nirmatrelvir formulations.
| Potential Cause | Troubleshooting Step |
| Improper Dosing Technique | Ensure consistent and accurate oral gavage technique. Verify the formulation is homogenous and the correct volume is administered. |
| Food Effects | Standardize the fasting and feeding schedule of the animals. High-fat meals can alter the absorption of lipophilic drugs.[3] |
| Animal Health | Monitor the health of the animals. Underlying health issues can affect drug absorption and metabolism. |
| Formulation Instability | Assess the physical and chemical stability of the formulation under experimental conditions. Precipitation of the drug in the GI tract can lead to variable absorption. |
Problem 2: Poor correlation between in vitro dissolution and in vivo bioavailability.
| Potential Cause | Troubleshooting Step |
| Inappropriate Dissolution Medium | The dissolution medium should mimic the in vivo conditions of the gastrointestinal tract (e.g., pH, presence of bile salts and enzymes). For poorly soluble drugs, the use of surfactants may be necessary to achieve sink conditions. |
| First-Pass Metabolism Dominates | If the drug has high permeability but is extensively metabolized, dissolution may not be the rate-limiting step for absorption. In this case, in vivo bioavailability will be primarily influenced by metabolic stability. |
| Transporter Effects | The drug may be a substrate for efflux transporters (e.g., P-glycoprotein) in the intestine, which can limit its absorption even if it has good solubility. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Nirmatrelvir in Rats with Different Formulations
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC(0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Nirmatrelvir Suspension | 250 ± 50 | 2.0 | 1500 ± 300 | 100 |
| Nirmatrelvir/Ritonavir Suspension | 1500 ± 300 | 3.0 | 12000 ± 2500 | 800 |
| Nirmatrelvir Solid Dispersion | 800 ± 150 | 1.5 | 4800 ± 900 | 320 |
| Nirmatrelvir Nano-suspension | 600 ± 120 | 1.0 | 3600 ± 700 | 240 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Use male Sprague-Dawley rats (250-300 g). House the animals in a controlled environment with a 12-hour light/dark cycle and provide free access to food and water.
-
Animal Groups: Divide the rats into groups (n=6 per group) to receive different formulations of nirmatrelvir (e.g., suspension, solid dispersion, nano-formulation) and a control group receiving the vehicle. An additional group should receive an intravenous (IV) administration of nirmatrelvir for the determination of absolute bioavailability.
-
Dosing: Fast the rats overnight prior to dosing. Administer the oral formulations via oral gavage at a specific dose (e.g., 10 mg/kg). For the IV group, administer the drug solution via the tail vein.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of nirmatrelvir in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis with appropriate software.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100
Mandatory Visualizations
Caption: First-pass metabolism of orally administered nirmatrelvir.
Caption: Workflow for bioavailability enhancement studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Disposition of Nirmatrelvir, an Orally Bioavailable Inhibitor of SARS-CoV-2 3C-Like Protease, across Animals and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nirmatrelvir-Ritonavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. Nirmatrelvir/ritonavir - Wikipedia [en.wikipedia.org]
- 7. clinician.nejm.org [clinician.nejm.org]
- 8. Oral Antiviral Treatment for COVID-19: A Comprehensive Review on Nirmatrelvir/Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How does Paxlovid work? [worldofmolecules.com]
- 10. pfizer.com [pfizer.com]
- 11. Paxlovid: Mechanism of Action, Synthesis, and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oral Nirmatrelvir/Ritonavir Therapy for COVID-19: The Dawn in the Dark? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antiviral Drug Delivery System for Enhanced Bioactivity, Better Metabolism and Pharmacokinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Development of an Oral Solution Containing Nirmatrelvir and Ritonavir and Assessment of Its Pharmacokinetics and Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Development of an Oral Solution Containing Nirmatrelvir and Ritonavir and Assessment of Its Pharmacokinetics and St… [ouci.dntb.gov.ua]
Technical Support Center: Addressing Variability in PF-06463922 Experimental Results
This technical support center is designed for researchers, scientists, and drug development professionals to address common sources of variability and provide troubleshooting guidance for experiments involving the ALK/ROS1 inhibitor, PF-06463922.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for PF-06463922?
A1: PF-06463922 is a potent and selective inhibitor of anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinases.[1][2] It functions by competing with ATP for the kinase domain of ALK and ROS1, thereby inhibiting their autophosphorylation and the subsequent activation of downstream signaling pathways involved in cell proliferation and survival.[1][3]
Q2: Why am I observing high variability in my cell viability assay results?
A2: High variability in cell-based assays can stem from several factors, including inconsistent cell seeding, incomplete dissolution of PF-06463922, or the use of a cell line with low or no expression of the ALK or ROS1 targets.[4][5] It is also crucial to consider the inherent biological variability between different cell passages and even individual donors of cell lines.[5][6]
Q3: My Western blot results show no change in total ALK protein levels after treatment with PF-06463922, but I see a decrease in phospho-ALK. Is this expected?
A3: Yes, this is the expected result. As a kinase inhibitor, PF-06463922 is designed to inhibit the phosphorylation of ALK, not to cause its degradation.[7] Therefore, a decrease in the phosphorylated form of ALK (phospho-ALK) with no significant change in total ALK levels indicates successful target engagement by the inhibitor.
Q4: I am seeing unexpected off-target effects at higher concentrations of PF-06463922. Why is this happening?
A4: While PF-06463922 is highly selective, like most kinase inhibitors, it can exhibit off-target effects at higher concentrations.[8] This can lead to the inhibition of other kinases and result in unexpected changes in cellular signaling. It is crucial to perform dose-response experiments to determine the optimal concentration range that provides maximal target inhibition with minimal off-target effects.
Troubleshooting Guides
Cell Viability Assays
| Problem ID | Issue Description | Potential Cause(s) | Suggested Solution(s) |
| PF-V-01 | High variability between replicate wells. | 1. Uneven cell seeding: Inconsistent number of cells per well.[4] 2. Incomplete dissolution of PF-06463922: Compound precipitating in media.[4] 3. Edge effects: Evaporation in outer wells of the plate.[4] | 1. Ensure a homogenous single-cell suspension before seeding. Mix gently and thoroughly. 2. Prepare a fresh, concentrated stock solution in a suitable solvent (e.g., DMSO) and ensure it is fully dissolved before diluting in culture medium. Vortex briefly. 3. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media. |
| PF-V-02 | No dose-dependent decrease in cell viability. | 1. Cell line resistance: The chosen cell line may not express ALK or ROS1, or may have a resistance mutation.[9] 2. Insufficient incubation time: The treatment duration may be too short to induce a measurable effect.[4] 3. Suboptimal assay: The chosen viability assay may not be sensitive enough.[4] | 1. Confirm ALK/ROS1 expression and phosphorylation status in your cell line via Western blot or other methods. Consider using a cell line known to be sensitive to PF-06463922 as a positive control. 2. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. 3. Consider using a more sensitive assay, such as an ATP-based luminescent assay (e.g., CellTiter-Glo®).[4] |
| PF-V-03 | Unexpectedly low cell viability at all concentrations. | 1. PF-06463922 interference with assay chemistry: The compound may directly interact with the assay reagents (e.g., formazan-based assays like MTT).[4] 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Run a cell-free control with PF-06463922 and the assay reagents to check for interference. If interference is observed, switch to an alternative assay like the Sulforhodamine B (SRB) assay.[4] 2. Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%). |
Western Blot Analysis
| Problem ID | Issue Description | Potential Cause(s) | Suggested Solution(s) |
| PF-W-01 | Weak or no signal for phospho-ALK. | 1. Low abundance of phosphorylated protein. [8] 2. Ineffective sample preparation: Phosphatase activity during cell lysis.[8] 3. Poor antibody performance. [8] | 1. Increase the amount of total protein loaded onto the gel.[8] 2. Use a lysis buffer containing a fresh cocktail of phosphatase and protease inhibitors. Keep samples on ice at all times.[8][10] 3. Use a phospho-specific antibody validated for Western blotting from a reputable supplier. Perform an antibody titration to determine the optimal dilution.[8] |
| PF-W-02 | High background on the blot. | 1. Antibody concentration too high. [8] 2. Inadequate blocking. [7] 3. Insufficient washing. [8] | 1. Titrate both primary and secondary antibodies to find the lowest concentration that provides a strong specific signal.[8] 2. Optimize the blocking buffer and incubation time. Common blocking agents include non-fat dry milk or bovine serum albumin (BSA). 3. Increase the number and duration of washes. Include a detergent like Tween-20 in the wash buffer.[8] |
| PF-W-03 | Multiple non-specific bands. | 1. Antibody cross-reactivity. [8] 2. Off-target effects of PF-06463922 at high concentrations. [8] 3. Protein degradation. [7] | 1. Check the antibody datasheet for specificity. Consider using a more specific monoclonal antibody.[7] 2. Use the lowest effective concentration of PF-06463922 as determined by a dose-response experiment. 3. Ensure your lysis buffer contains a protease inhibitor cocktail.[7] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol provides a general framework for assessing the effect of PF-06463922 on cell viability using a colorimetric MTT assay.
Materials:
-
Cells of interest (e.g., ALK-positive neuroblastoma or lung cancer cell lines)
-
Complete cell culture medium
-
PF-06463922 stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring a single-cell suspension.
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
-
Compound Treatment:
-
Prepare serial dilutions of PF-06463922 in complete culture medium from the stock solution.
-
Remove the old medium from the wells and add the medium containing the various concentrations of PF-06463922. Include wells with vehicle control (medium with the same concentration of DMSO as the highest PF-06463922 concentration) and untreated controls.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete dissolution and a homogenous solution.
-
-
Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the log of the PF-06463922 concentration to determine the IC50 value.
-
Visualizations
Caption: ALK Signaling Pathway and the inhibitory action of PF-06463922.
Caption: General experimental workflow for assessing PF-06463922 activity.
Caption: Troubleshooting logic flow for PF-06463922 experiments.
References
- 1. PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ALK/ROS1 inhibitor PF-06463922 overcomes primary resistance to crizotinib in ALK-driven neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. cellgs.com [cellgs.com]
- 6. Sources of variability and effect of experimental approach on expression profiling data interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The ALK inhibitor PF-06463922 is effective as a single agent in neuroblastoma driven by expression of ALK and MYCN - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
Best practices for storing and handling PF2562 powder
Introduction: This technical support center provides essential information for researchers, scientists, and drug development professionals working with PF-07321332, also known as nirmatrelvir (B3392351). It is crucial to note that the identifier "PF2562" is likely a typographical error or a less common internal designation for the Pfizer compound PF-07321332, the active component of the antiviral medication Paxlovid.[1][2] This guide offers best practices for storage and handling of the powder form, troubleshooting for common experimental issues, and detailed protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is PF-07321332 (Nirmatrelvir)?
A1: PF-07321332, or nirmatrelvir, is an orally bioavailable inhibitor of the SARS-CoV-2 main protease (Mpro), also known as the 3C-like protease (3CLpro).[2][3] By targeting Mpro, nirmatrelvir prevents the cleavage of viral polyproteins, a critical step in the viral replication cycle, thereby halting the propagation of the virus.[3][4]
Q2: How should PF-07321332 powder be stored?
A2: Proper storage is critical to maintain the integrity and activity of the compound. The following table summarizes the recommended storage conditions for PF-07321332 powder and its solutions.
| Form | Storage Temperature | Duration | Special Conditions |
| Solid Powder | -20°C | 3 years | Store in a desiccated environment. Avoid repeated freeze-thaw cycles. |
| In Solvent | -80°C | 6 months - 1 year | Use freshly opened, anhydrous solvent. |
| -20°C | 1 month |
Q3: What are the best practices for handling PF-07321332 powder?
A3: When handling PF-07321332 powder, it is important to adhere to standard laboratory safety protocols. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. In case of contact with skin or eyes, rinse thoroughly with water.
Q4: What is the mechanism of action of PF-07321332?
A4: PF-07321332 is a peptidomimetic inhibitor that targets the main protease (Mpro) of SARS-CoV-2.[5] Mpro is essential for the cleavage of viral polyproteins into functional non-structural proteins required for viral replication.[3] Nirmatrelvir covalently binds to the catalytic cysteine residue (Cys145) in the Mpro active site, thereby inhibiting its enzymatic activity and blocking the viral life cycle.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with PF-07321332.
Low Compound Potency or Inconsistent Results
| Potential Cause | Troubleshooting Steps |
| Improper Storage | Ensure the compound has been stored at the recommended temperature and protected from moisture. Consider using a fresh vial of the compound. |
| Degradation of Stock Solutions | Prepare fresh stock solutions before each experiment. Avoid long-term storage of solutions, especially at -20°C. |
| Solubility Issues | Ensure the compound is fully dissolved in the solvent. Use of a vortex or sonication may be necessary. For cell-based assays, ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells. |
| Incorrect Assay Conditions | Verify the concentration of the enzyme and substrate, as well as the incubation time and temperature, are optimal for the specific assay being performed. |
Cell-Based Assay Issues
| Potential Cause | Troubleshooting Steps |
| Cell Toxicity | Determine the maximum tolerated concentration of the solvent (e.g., DMSO) in your cell line. If the compound itself is causing toxicity, lower the concentration range used in the assay. |
| Low Antiviral Activity | Confirm the viral titer and multiplicity of infection (MOI) are appropriate for the cell line and assay duration. Ensure the cells are healthy and not passaged too many times. |
| Variability Between Wells | Ensure uniform cell seeding and proper mixing of reagents. Check for edge effects in the plate and consider leaving the outer wells empty. |
Experimental Protocols
Preparation of Stock Solutions
PF-07321332 (Nirmatrelvir) exhibits good solubility in several organic solvents. The following table provides solubility data for preparing stock solutions.
| Solvent | Solubility |
| DMSO | ≥23 mg/mL |
| Ethanol (B145695) | ≥9.8 mg/mL |
Protocol:
-
Weigh the desired amount of PF-07321332 powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock concentration.
-
Vortex or sonicate the solution until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
SARS-CoV-2 Main Protease (Mpro) Inhibition Assay (FRET-based)
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the inhibitory activity of PF-07321332 against SARS-CoV-2 Mpro.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
PF-07321332 stock solution
-
384-well black plates
-
Fluorescence plate reader
Methodology:
-
Prepare serial dilutions of PF-07321332 in assay buffer.
-
Add 18 µL of a solution containing SARS-CoV-2 Mpro (final concentration ~0.5 µM) in assay buffer to each well of a 384-well plate.
-
Add 2 µL of the diluted PF-07321332 to the wells.
-
Incubate the plate at 37°C for 15 minutes to allow for compound binding to the enzyme.
-
Initiate the reaction by adding 20 µL of the FRET substrate (final concentration ~20 µM) in assay buffer to each well.
-
Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every minute for 30 minutes at 37°C.
-
Calculate the initial reaction velocity from the linear portion of the fluorescence curve.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell-Based Antiviral Assay (CPE Reduction)
This protocol outlines a cytopathic effect (CPE) reduction assay to evaluate the antiviral activity of PF-07321332 against SARS-CoV-2.
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
SARS-CoV-2 viral stock
-
PF-07321332 stock solution
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminescence plate reader
Methodology:
-
Seed Vero E6 cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2.
-
Prepare serial dilutions of PF-07321332 in cell culture medium.
-
Remove the culture medium from the cells and add 100 µL of the diluted compound.
-
Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.05.
-
Incubate the plates for 72 hours at 37°C with 5% CO2.
-
After incubation, assess cell viability using a cell viability reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
The EC50 value, the concentration of the compound that protects 50% of cells from virus-induced CPE, is calculated by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Experimental workflow for evaluating PF-07321332.
Caption: Mechanism of action of PF-07321332 (Nirmatrelvir).
References
- 1. desthiobiotin-16-utp.com [desthiobiotin-16-utp.com]
- 2. researchgate.net [researchgate.net]
- 3. Nirmatrelvir treatment of SARS‐CoV‐2‐infected mice blunts antiviral adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploration of P1 and P4 Modifications of Nirmatrelvir: Design, Synthesis, Biological Evaluation, and X-ray Structural Studies of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Investigating Resistance to PF-07321332 (Nirmatrelvir)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential mechanisms of resistance to PF-07321332 (nirmatrelvir), the active component of Paxlovid.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PF-07321332 (nirmatrelvir)?
A1: PF-07321332, also known as nirmatrelvir (B3392351), is an orally bioavailable inhibitor of the SARS-CoV-2 main protease (Mpro), also referred to as 3C-like protease (3CLpro).[1][2] Mpro is a viral cysteine protease essential for the replication of SARS-CoV-2.[3] It functions by cleaving viral polyproteins into functional non-structural proteins.[1] Nirmatrelvir is a peptidomimetic, reversible covalent inhibitor that binds to the catalytic cysteine residue (Cys145) in the Mpro active site.[4][5] This binding blocks the protease's activity, thereby preventing viral replication.[1][5]
Q2: My in vitro experiments are showing reduced efficacy of nirmatrelvir over time. What could be the cause?
A2: Reduced efficacy of nirmatrelvir in prolonged in vitro experiments strongly suggests the emergence of resistant viral populations. As an RNA virus, SARS-CoV-2 has a high mutation rate, which can lead to the selection of mutations in the Mpro that confer resistance to inhibitors.[4][6] In vitro passaging of SARS-CoV-2 in the presence of nirmatrelvir has been shown to readily select for resistant viruses.[7]
Q3: What are the known molecular mechanisms of resistance to nirmatrelvir?
A3: Studies have identified two primary molecular mechanisms by which SARS-CoV-2 can develop resistance to nirmatrelvir, both involving mutations in the Mpro's substrate-binding pocket:[6][8][9]
-
Decreased Drug Binding: Mutations, particularly at the S1 and S4 subsites of the Mpro, can directly reduce the binding affinity of nirmatrelvir.[8][9] This often leads to a loss of enzymatic activity and may impair the virus's replicative fitness.[8]
-
Enhanced Enzymatic Activity: Mutations at other subsites, such as S2 and S4', can increase the catalytic activity of the Mpro.[8][9] This can compensate for the reduced fitness caused by mutations that decrease drug binding, allowing the resistant virus to replicate efficiently.[6][8]
A key example is the E166V mutation, which confers strong resistance by causing a steric clash with the bulky tert-butyl group of nirmatrelvir, disrupting its covalent binding to the catalytic Cys145.[10][11]
Q4: Which specific mutations in the SARS-CoV-2 Mpro have been associated with nirmatrelvir resistance?
A4: Several mutations in the Mpro have been identified through in vitro selection studies to confer resistance to nirmatrelvir. Some of the most frequently cited mutations include E166V, T21I, L50F, S144A, and T304I.[7] The E166V mutation, in particular, has been shown to confer a high level of resistance.[7] Often, an accumulation of multiple mutations is required for higher levels of resistance, and some mutations may act as precursors for others.[7]
Q5: Can resistance to nirmatrelvir lead to cross-resistance to other Mpro inhibitors?
A5: Yes, some mutations that confer resistance to nirmatrelvir have been shown to cause cross-resistance to other Mpro inhibitors, such as ensitrelvir.[7] For example, the T21I + S144A combination of mutations has been reported to mediate significant resistance to both nirmatrelvir and ensitrelvir.[7]
Troubleshooting Guides
Problem: Decreased Nirmatrelvir Potency in Cell-Based Antiviral Assays
If you observe a consistent increase in the EC50 value of nirmatrelvir in your cell-based antiviral assays, it is likely that a resistant viral population has been selected. The following steps will help you confirm and characterize the resistance.
Experimental Workflow for Investigating Nirmatrelvir Resistance
Caption: Workflow for identifying and characterizing nirmatrelvir resistance.
Detailed Methodologies:
-
In Vitro Resistance Selection:
-
Protocol: SARS-CoV-2 can be serially passaged in cell culture (e.g., Vero E6 cells) in the presence of increasing, sub-optimal concentrations of nirmatrelvir.[12] For example, start with a concentration equal to the EC50 and gradually increase the concentration in subsequent passages.[13]
-
Expected Outcome: This process applies selective pressure, allowing for the emergence and enrichment of resistant viral variants.
-
-
Plaque Assay for Clonal Isolation and EC50 Determination:
-
Protocol:
-
Prepare serial dilutions of the virus stock.
-
Infect confluent monolayers of susceptible cells (e.g., Vero E6) with the viral dilutions for 1 hour.
-
Remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose (B213101) or methylcellulose) containing various concentrations of nirmatrelvir.
-
Incubate for 2-3 days until plaques are visible.
-
Stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
The EC50 is the drug concentration that reduces the number of plaques by 50% compared to the no-drug control.
-
-
Expected Outcome: A significant increase in the EC50 value for the passaged virus compared to the wild-type virus confirms a resistant phenotype. Individual plaques can be isolated to obtain clonal viral populations.
-
-
Genotypic Analysis of the Mpro Gene:
-
Protocol:
-
Extract viral RNA from the supernatant of infected cells.
-
Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the gene encoding the Mpro.
-
Sequence the PCR product using Sanger sequencing or next-generation sequencing (NGS).
-
Align the obtained sequence with the wild-type Mpro sequence to identify mutations.
-
-
Expected Outcome: Identification of amino acid substitutions in the Mpro of resistant clones.
-
-
Biochemical Characterization of Mutant Mpro:
-
Protocol:
-
Clone and express both wild-type and mutant Mpro enzymes.
-
Perform enzyme inhibition assays using a fluorogenic substrate to determine the inhibition constant (Ki) of nirmatrelvir for each enzyme.
-
-
Expected Outcome: An increased Ki value for the mutant Mpro compared to the wild-type indicates that the mutation directly affects the inhibitor's binding or efficacy.
-
Data on Nirmatrelvir Resistance Mutations
The following table summarizes quantitative data on the fold-resistance conferred by specific Mpro mutations.
| Mpro Mutation | Fold-Change in EC50 vs. Wild-Type | Replicative Fitness | Reference |
| E166V | ~100-fold | Decreased | [7] |
| T21I + S144A | Significant Resistance | Decreased | [7] |
| L50F + T21I | Compensatory (restores fitness) | Restored | [7] |
Note: Fold-change values can vary depending on the cell line and assay used.
Signaling Pathway and Mechanism of Resistance
The following diagram illustrates the mechanism of action of nirmatrelvir and how Mpro mutations can lead to resistance.
Caption: Nirmatrelvir mechanism and pathways to resistance.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The history, mechanism, and perspectives of nirmatrelvir (PF-07321332): an orally bioavailable main protease inhibitor used in combination with ritonavir to reduce COVID-19-related hospitalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro selection and analysis of SARS-CoV-2 nirmatrelvir resistance mutations contributing to clinical virus resistance surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Paxlovid: Mechanism of Action, Synthesis, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Portal [iro.uiowa.edu]
- 7. Multiple pathways for SARS-CoV-2 resistance to nirmatrelvir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. etflin.com [etflin.com]
- 9. Molecular mechanisms of SARS-CoV-2 resistance to nirmatrelvir | The Transmission | University of Nebraska Medical Center [unmc.edu]
- 10. researchgate.net [researchgate.net]
- 11. Strategy to overcome a nirmatrelvir resistance mechanism in the SARS-CoV-2 nsp5 protease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A comprehensive study of SARS-CoV-2 main protease (Mpro) inhibitor-resistant mutants selected in a VSV-based system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
Technical Support Center: Mitigating Investigational Compound Toxicity in Primary Cell Cultures
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the toxicity of investigational compounds, such as PF2562, in your primary cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: My primary cells show a significant decrease in viability after treatment with our investigational compound. What are the initial troubleshooting steps?
A1: A decrease in cell viability is a common observation when screening new compounds. Here’s a systematic approach to troubleshoot this issue:
-
Confirm Compound Concentration and Purity:
-
Verify the final concentration of the compound in your culture medium. Calculation errors are a common source of unexpected toxicity.
-
Ensure the purity of your compound stock. Impurities from synthesis or degradation can contribute to cytotoxicity.
-
-
Assess Solvent Toxicity:
-
Run a vehicle control experiment using the same concentration of the solvent (e.g., DMSO, ethanol) used to dissolve your compound. Solvents themselves can be toxic to primary cells at certain concentrations.[1]
-
-
Optimize Compound Incubation Time:
-
Perform a time-course experiment to determine the onset of toxicity. Shorter incubation times may be sufficient to observe the desired biological effect without causing excessive cell death.
-
-
Check Cell Culture Conditions:
Q2: How can I differentiate between apoptosis and necrosis as the primary mechanism of cell death induced by my compound?
A2: Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is crucial for understanding the mechanism of toxicity. Several assays can be employed:
-
Annexin V/Propidium Iodide (PI) Staining: This is a common flow cytometry-based method.
-
Annexin V positive, PI negative: Early apoptotic cells.
-
Annexin V positive, PI positive: Late apoptotic or necrotic cells.
-
Annexin V negative, PI positive: Necrotic cells.
-
-
Caspase Activity Assays: Caspases are key executioner proteins in the apoptotic pathway.[4][5] Measuring the activity of caspases (e.g., Caspase-3, -7, -8, -9) can confirm apoptosis.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Morphological Assessment: Observe cell morphology using microscopy. Apoptotic cells typically show cell shrinkage, membrane blebbing, and formation of apoptotic bodies. Necrotic cells often swell and rupture.
Q3: What are potential off-target effects of a new compound, and how can I begin to investigate them?
A3: Off-target effects occur when a compound interacts with unintended molecular targets, leading to unexpected biological responses and toxicity.[6][7][8] Investigating these effects is a critical step in drug development.
-
Initial Steps for Investigation:
-
Literature Review: Research the chemical class of your compound to identify known off-target interactions of similar molecules.
-
Kinase Profiling: If your compound is a kinase inhibitor, screen it against a panel of kinases to identify unintended targets.
-
Receptor Binding Assays: For compounds designed to interact with specific receptors, perform binding assays against a panel of related and unrelated receptors.
-
Gene Expression Profiling (e.g., RNA-seq): Analyze changes in the transcriptome of treated cells to identify dysregulated pathways that may point to off-target activities.
-
Troubleshooting Guides
Guide 1: High Background Toxicity in Control Cultures
Problem: You observe significant cell death or stress in your vehicle-treated control group.
| Possible Cause | Recommended Solution |
| Solvent Concentration Too High | Determine the maximum tolerable solvent concentration for your primary cell type by performing a dose-response curve with the solvent alone. Keep the final solvent concentration consistent across all wells and typically below 0.1% (v/v).[1] |
| Poor Quality Culture Medium or Supplements | Use fresh, high-quality culture medium and supplements (e.g., serum, growth factors). Ensure proper storage and handling to prevent degradation. |
| Sub-optimal Seeding Density | Optimize the seeding density for your primary cells. Over-confluent or sparsely seeded cultures can be more sensitive to stress. |
| Contamination (Bacterial, Fungal, Mycoplasma) | Regularly inspect your cultures for signs of contamination. Use aseptic techniques and periodically test for mycoplasma.[9] |
Guide 2: Inconsistent Results Between Experiments
Problem: You are unable to reproduce the toxicity profile of your compound across different experimental replicates.
| Possible Cause | Recommended Solution |
| Variability in Primary Cell Lots | Primary cells can exhibit significant lot-to-lot variability. Whenever possible, use the same lot of cells for a set of related experiments. Thoroughly characterize each new lot. |
| Inconsistent Compound Preparation | Prepare fresh dilutions of your compound from a validated stock solution for each experiment. Ensure the compound is fully dissolved before adding it to the culture medium. |
| Edge Effects in Multi-well Plates | The outer wells of a multi-well plate are more prone to evaporation, leading to changes in compound concentration. To minimize this, avoid using the outermost wells for treatment groups and fill them with sterile PBS or medium. |
| Passage Number of Cells | The phenotype and sensitivity of primary cells can change with increasing passage number. Use cells within a defined, low passage number range for all experiments. |
Experimental Protocols
Protocol 1: Basic Cytotoxicity Assessment using a Resazurin-based Assay
This protocol outlines a general method for assessing cell viability.
-
Cell Seeding:
-
Plate primary cells in a 96-well plate at a pre-determined optimal density.
-
Allow cells to adhere and stabilize for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare a serial dilution of your investigational compound in complete culture medium.
-
Include a vehicle control (medium with solvent) and an untreated control.
-
Carefully remove the old medium from the cells and replace it with the compound-containing medium.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment:
-
Prepare a working solution of resazurin (B115843) (e.g., alamarBlue™) in culture medium according to the manufacturer's instructions.
-
Add the resazurin solution to each well and incubate for 1-4 hours, or until a color change is observed.
-
Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Note: While resazurin-based assays are common, be aware that the reagent itself can have toxic effects in long-term cultures.[10]
Visualizations
Signaling Pathways and Workflows
Caption: A generalized workflow for assessing compound toxicity.
Caption: Key pathways involved in programmed cell death.
Caption: A decision tree for troubleshooting toxicity.
References
- 1. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promocell.com [promocell.com]
- 3. adl.usm.my [adl.usm.my]
- 4. Caspase-Independent Cell Death Mechanisms - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. storage.imrpress.com [storage.imrpress.com]
- 6. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Frontiers | Which Factors Affect the Occurrence of Off-Target Effects Caused by the Use of CRISPR/Cas: A Systematic Review in Plants [frontiersin.org]
- 9. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Toxic effects of resazurin on cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of PF-06463922 (Lorlatinib) and Alectinib Against ALK Mutations in Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent Anaplastic Lymphoma Kinase (ALK) inhibitors: PF-06463922 (lorlatinib), a third-generation inhibitor, and alectinib (B1194254), a second-generation inhibitor. This comparison focuses on their mechanisms of action, efficacy against various ALK mutations, and resistance profiles, supported by preclinical and clinical data.
Introduction
Anaplastic Lymphoma Kinase (ALK) gene rearrangements are key oncogenic drivers in a subset of non-small cell lung cancer (NSCLC). While the development of ALK tyrosine kinase inhibitors (TKIs) has significantly improved patient outcomes, the emergence of resistance mutations remains a critical challenge. Alectinib, a second-generation ALK inhibitor, has demonstrated superior efficacy over the first-generation inhibitor crizotinib.[1] However, resistance to alectinib inevitably develops, often through secondary mutations in the ALK kinase domain. PF-06463922 (lorlatinib) is a third-generation ALK inhibitor designed to overcome the limitations of earlier-generation TKIs by targeting a broad spectrum of ALK resistance mutations.[2][3]
Mechanism of Action
Both PF-06463922 (lorlatinib) and alectinib are orally bioavailable, ATP-competitive inhibitors of the ALK tyrosine kinase.[2][4] By binding to the ATP-binding pocket of the ALK protein, they prevent its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cancer cell proliferation and survival, such as the RAS-MEK-ERK, PI3K-AKT, and JAK-STAT pathways. This inhibition ultimately leads to apoptosis of ALK-driven tumor cells.[4] A key differentiator of lorlatinib (B560019) is its macrocyclic structure, which contributes to its high potency and ability to penetrate the blood-brain barrier, a common site of metastasis in ALK-positive NSCLC.[3]
Efficacy Against ALK Mutations
The primary advantage of PF-06463922 (lorlatinib) over alectinib lies in its broader spectrum of activity against ALK resistance mutations. While alectinib is highly effective against many crizotinib-resistant mutations, its efficacy is limited against certain mutations, most notably the G1202R solvent front mutation.[2] Lorlatinib, however, demonstrates potent inhibition of G1202R and other alectinib-resistant mutations.[2][3]
Table 1: Comparative Inhibitory Activity (IC50, nM) of Lorlatinib and Alectinib Against Various ALK Mutations
| ALK Mutation | PF-06463922 (Lorlatinib) IC50 (nM) | Alectinib IC50 (nM) | Fold Difference (Alectinib/Lorlatinib) |
| Wild-Type | ~1 | ~1.9 | ~1.9 |
| L1196M | 18 | ~25 | ~1.4 |
| G1269A | 14-80 | >100 | >1.25-7.1 |
| I1171T | Not widely reported | 28.4 | - |
| V1180L | Not widely reported | >1000 | - |
| G1202R | 37-113 | >1000 | >8.8-27 |
| C1156Y/G1269A | Not widely reported | >1000 | - |
| G1202R/L1196M | 1116 | >1000 | >0.9 |
Note: IC50 values are compiled from multiple preclinical studies and may not be directly comparable due to variations in experimental conditions. The data serves to illustrate the general potency and spectrum of activity.
Resistance Profiles
Acquired resistance to ALK inhibitors can occur through two main mechanisms: ALK-dependent mechanisms (secondary mutations in the ALK kinase domain) and ALK-independent mechanisms (activation of bypass signaling pathways).
Alectinib Resistance:
-
Primary Resistance Mutation: The most common on-target resistance mechanism to alectinib is the G1202R mutation.[2]
-
Other Mutations: Other mutations such as I1171T/N/S and V1180L have also been reported to confer resistance to alectinib.[5]
-
Bypass Pathways: Activation of pathways such as EGFR, MET, and others can lead to alectinib resistance.
PF-06463922 (Lorlatinib) Resistance:
-
Compound Mutations: Resistance to lorlatinib is often mediated by the acquisition of compound mutations , where two or more ALK mutations are present on the same allele (e.g., G1202R/L1196M).[2]
-
Bypass Pathways: Similar to alectinib, activation of bypass signaling pathways can also drive lorlatinib resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. Sequential ALK Inhibitors Can Select for Lorlatinib-Resistant Compound ALK Mutations in ALK-Positive Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Analysis of lorlatinib analogs reveals a roadmap for targeting diverse compound resistance mutations in ALK-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of PF-06463922 (Lorlatinib) Against the ALK G1202R Resistance Mutation
A Comparison Guide for Researchers and Drug Development Professionals
Introduction
Anaplastic Lymphoma Kinase (ALK) rearrangements are key oncogenic drivers in a subset of non-small cell lung cancer (NSCLC). While first and second-generation ALK tyrosine kinase inhibitors (TKIs), such as crizotinib, alectinib, and ceritinib, have shown significant clinical benefit, the emergence of acquired resistance mutations limits their long-term efficacy.[1][2] One of the most challenging of these is the solvent front G1202R mutation, which confers broad resistance to first and second-generation ALK inhibitors.[2][3][4]
PF-06463922 (also known as Lorlatinib) is a third-generation, brain-penetrant ALK/ROS1 inhibitor specifically designed to overcome the limitations of prior inhibitors, demonstrating potent activity against a wide range of ALK resistance mutations, including the highly refractory G1202R mutant.[5][6][7] This guide provides a comparative analysis of PF-06463922's potency against ALK G1202R, supported by preclinical data and experimental methodologies.
Data Presentation: Comparative Potency of ALK Inhibitors
The following table summarizes the cellular potency (IC50) of various ALK inhibitors against wild-type EML4-ALK and the G1202R mutant, as determined in Ba/F3 cell-based assays. Lower values indicate higher potency.
| Compound | EML4-ALK WT IC50 (nM) | EML4-ALK G1202R IC50 (nM) |
| Crizotinib | 144 | 927 |
| Ceritinib (LDK378) | 164 | 5512 |
| Alectinib (AF802) | 169 | >10,000 |
| Brigatinib (AP26113) | 2300 | 1921 |
| PF-06463922 | 1.3 | 15 |
Data sourced from cell-based phospho-ALK IC50 data presented in Johnson et al. and cited in related studies.[2]
As the data illustrates, PF-06463922 maintains a significantly higher potency against the G1202R mutation compared to first and second-generation inhibitors, which show a dramatic loss of efficacy.[2]
Experimental Protocols
The superior potency of PF-06463922 against ALK G1202R has been validated through a series of key preclinical experiments.
Biochemical Kinase Inhibition Assay
-
Objective: To determine the direct inhibitory activity of the compound against the purified ALK kinase enzyme.
-
Methodology:
-
Recombinant human wild-type ALK kinase domain is expressed and purified.
-
The kinase reaction is initiated in the presence of a peptide substrate and ATP.
-
The inhibitor (e.g., PF-06463922) is added at varying concentrations.
-
The rate of substrate phosphorylation is measured, typically using a luminescence-based or radiometric assay.
-
The concentration of the inhibitor that results in 50% inhibition of kinase activity (IC50) or the inhibition constant (Ki) is calculated. PF-06463922 has a mean Ki of <0.07 nM against wild-type ALK.[5][6]
-
Cell-Based Proliferation and Phosphorylation Assays
-
Objective: To assess the inhibitor's ability to suppress ALK signaling and inhibit the proliferation of cancer cells driven by ALK mutations.
-
Methodology:
-
Cell Lines: Ba/F3 cells, a murine pro-B cell line that is dependent on cytokine signaling for survival, are engineered to express the EML4-ALK fusion protein with either the wild-type sequence or a specific resistance mutation (e.g., G1202R).[1] These cells now depend on ALK signaling for proliferation.
-
Viability Assay: The engineered Ba/F3 cells are cultured with serial dilutions of the ALK inhibitor for a set period (e.g., 72 hours). Cell viability is then measured using a colorimetric (e.g., MTS) or luminescence-based (e.g., CellTiter-Glo) assay. The IC50 value is determined by plotting cell viability against inhibitor concentration.
-
Western Blotting: To confirm on-target activity, cells are treated with the inhibitor for a short period (e.g., 2-4 hours). Cell lysates are then collected, and proteins are separated by SDS-PAGE. Western blotting is performed using antibodies specific for phosphorylated ALK (p-ALK) and total ALK to assess the degree of target inhibition.
-
In Vivo Xenograft Models
-
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Methodology:
-
Human NSCLC cell lines (e.g., H3122) or engineered NIH-3T3 cells harboring specific EML4-ALK mutations (including G1202R) are subcutaneously injected into immunodeficient mice.[5]
-
Once tumors are established, mice are randomized into vehicle control and treatment groups.
-
PF-06463922 or other inhibitors are administered to the treatment groups, often via oral gavage or subcutaneous pump infusion.[5]
-
Tumor volume is measured regularly to assess treatment efficacy, which can range from tumor growth inhibition to complete tumor regression.[5]
-
These models have demonstrated that PF-06463922 treatment leads to significant tumor regression in models harboring the G1202R mutation.[5]
-
Visualizing Mechanisms and Workflows
ALK Signaling and Inhibitor Action
The G1202R mutation occurs in the solvent-front region of the ALK kinase domain. The substitution of a small glycine (B1666218) residue with a bulkier arginine creates steric hindrance, physically impeding the binding of larger second-generation inhibitors.[8] PF-06463922's macrocyclic structure allows it to bind effectively despite this conformational change.
References
- 1. Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of inhibitors that overcome the G1202R ALK Resistance Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new ALK inhibitor overcomes resistance to first‐ and second‐generation inhibitors in NSCLC | EMBO Molecular Medicine [link.springer.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. axonmedchem.com [axonmedchem.com]
- 7. PF-06463922, an ALK/ROS1 Inhibitor, Overcomes Resistance to First and Second Generation ALK Inhibitors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oaepublish.com [oaepublish.com]
Head-to-head comparison of PF2562 with other third-generation ALK inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC) treatment has been revolutionized by the development of highly potent and specific tyrosine kinase inhibitors (TKIs). While first- and second-generation ALK inhibitors have shown significant clinical benefit, the emergence of acquired resistance mutations has driven the development of third-generation agents. This guide provides a head-to-head comparison of the leading third-generation ALK inhibitor, lorlatinib, with prominent second-generation inhibitors, alectinib (B1194254) and brigatinib, focusing on preclinical and clinical data.
Note on PF2562: As of this writing, publicly available scientific literature and clinical trial databases do not contain information on a third-generation ALK inhibitor designated as this compound. The information presented herein focuses on well-characterized and clinically evaluated third-generation ALK inhibitors. Data for this compound is marked as "Not Available."
Data Presentation: Quantitative Comparison of ALK Inhibitors
The following tables summarize the key in vitro and clinical performance metrics of lorlatinib, alectinib, and brigatinib.
Table 1: In Vitro Inhibitory Activity (IC50, nM) Against ALK and its Resistant Mutants
| Target | This compound | Lorlatinib | Alectinib | Brigatinib |
| Wild-Type EML4-ALK | Data Not Available | ~1 | ~1.9 | ~0.6 |
| L1196M (Gatekeeper) | Data Not Available | ~1 | ~3.5 | ~1.4 |
| G1269A | Data Not Available | ~1 | ~1.7 | ~0.5 |
| I1171T/S | Data Not Available | Potent | Resistant[1][2][3] | Potent[4] |
| V1180L | Data Not Available | Potent | Resistant[2][3] | Potent[4] |
| G1202R (Solvent Front) | Data Not Available | ~10 | Inactive | ~184[5] |
| C1156Y | Data Not Available | Potent | Potent | Potent[4] |
| F1174L | Data Not Available | Potent | Potent | Potent |
Table 2: Clinical Efficacy in ALK-Positive NSCLC
| Parameter | This compound | Lorlatinib | Alectinib | Brigatinib |
| Overall Response Rate (ORR) - 1st Line | Data Not Available | 78% (CROWN)[6] | 83% (ALEX) | 74% (ALTA-1L) |
| Median PFS (months) - 1st Line | Data Not Available | Not Reached (CROWN)[6] | 34.8 (ALEX) | 24.0 (ALTA-1L) |
| Intracranial ORR (Measurable CNS Mets) - 1st Line | Data Not Available | 82% (CROWN) | 81% (ALEX) | 78% (ALTA-1L) |
| ORR (Post-Crizotinib) | Data Not Available | 69% | 50% | 53% |
| ORR (Post-2nd Gen TKI) | Data Not Available | 39%[6] | N/A | 40% (post-alectinib)[4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are generalized protocols for key assays used in the evaluation of ALK inhibitors.
In Vitro Kinase Assay (IC50 Determination)
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of ALK or its mutant forms by 50%.
Methodology:
-
Reagents and Materials: Recombinant human ALK kinase domain (wild-type and mutants), ATP, a suitable kinase substrate (e.g., a synthetic peptide), kinase assay buffer, and the test inhibitor.
-
Procedure:
-
A solution of the recombinant ALK enzyme is prepared in the kinase assay buffer.
-
Serial dilutions of the test inhibitor are prepared and added to the wells of a microplate.
-
The kinase reaction is initiated by the addition of a mixture of ATP and the kinase substrate.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is terminated, and the amount of product formed (or remaining substrate) is quantified using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
-
The percentage of inhibition for each inhibitor concentration is calculated relative to a no-inhibitor control.
-
The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.[7]
-
Cell-Based Proliferation/Viability Assay
Objective: To assess the effect of an ALK inhibitor on the proliferation and viability of ALK-dependent cancer cell lines.
Methodology:
-
Cell Lines: ALK-positive NSCLC cell lines (e.g., H3122, STE-1) or Ba/F3 cells engineered to express EML4-ALK or its mutations.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere or stabilize.
-
The cells are treated with serial dilutions of the ALK inhibitor for a period of 72 hours.
-
Cell viability is assessed using a colorimetric or fluorometric assay that measures metabolic activity (e.g., MTT, MTS, or resazurin) or ATP content (e.g., CellTiter-Glo®).
-
The results are expressed as a percentage of the viability of untreated control cells.
-
The GI50 (concentration for 50% growth inhibition) or IC50 is calculated from the dose-response curve.
-
Western Blotting for Signaling Pathway Analysis
Objective: To determine the effect of an ALK inhibitor on the phosphorylation status of ALK and its downstream signaling proteins.
Methodology:
-
Procedure:
-
ALK-positive cells are treated with the inhibitor at various concentrations for a specified time.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated ALK (p-ALK), total ALK, phosphorylated STAT3 (p-STAT3), total STAT3, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK.
-
After incubation with appropriate secondary antibodies, the protein bands are visualized using chemiluminescence.[7]
-
In Vivo Tumor Xenograft Models
Objective: To evaluate the anti-tumor efficacy of an ALK inhibitor in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Procedure:
-
ALK-positive cancer cells are implanted subcutaneously or orthotopically into the mice.
-
Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.
-
The ALK inhibitor is administered orally or via another appropriate route at a predetermined dose and schedule.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting for p-ALK).
-
Mandatory Visualizations
ALK Signaling Pathway
Caption: Simplified ALK signaling pathways in NSCLC.
Experimental Workflow for ALK Inhibitor Evaluation
References
- 1. Management of acquired resistance to ALK inhibitors: repeat biopsy to characterize mechanisms of resistance significantly impacts clinical outcomes - Hegde - Precision Cancer Medicine [pcm.amegroups.org]
- 2. Two novel ALK mutations mediate acquired resistance to the next generation ALK inhibitor alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two Novel ALK Mutations Mediate Acquired Resistance to the Next-Generation ALK Inhibitor Alectinib [cancer.fr]
- 4. academic.oup.com [academic.oup.com]
- 5. Brigatinib for anaplastic lymphoma kinase-tyrosine kinase inhibitor naïve anaplastic lymphoma kinase-positive advanced non-small cell lung cancer: an effective but still broken option - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Third-generation EGFR and ALK inhibitors: mechanisms of resistance and management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Comparative Analysis of PF-06463922 (Lorlatinib) and Other Kinase Inhibitors in Cross-Resistance Studies
A comprehensive guide for researchers, scientists, and drug development professionals on the cross-resistance profile of the third-generation ALK/ROS1 inhibitor, PF-06463922 (Lorlatinib), in comparison to other kinase inhibitors.
It is important to note that the initial query for "PF2562" likely contained a typographical error, as publicly available scientific literature extensively details a potent kinase inhibitor designated as PF-06463922 , also known as Lorlatinib. This guide will focus on PF-06463922, a pivotal third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor.
PF-06463922 was developed to address the clinical challenge of acquired resistance to first and second-generation ALK inhibitors.[1][2] This guide provides a comparative overview of its performance against other prominent ALK inhibitors, supported by experimental data on its efficacy in overcoming various resistance mutations.
Data Presentation: Potency and Efficacy
PF-06463922 has demonstrated superior potency against wild-type ALK and a wide range of clinically acquired resistance mutations compared to its predecessors.[1] The following tables summarize key quantitative data from preclinical studies, highlighting its inhibitory activity.
Table 1: Comparative Inhibitory Activity (IC50) of ALK Kinase Inhibitors
| Kinase Target | PF-06463922 (nM) | Crizotinib (nM) | Ceritinib (nM) | Alectinib (nM) |
| Wild-Type ALK | Sub-nanomolar | ~20-60 | ~1-3 | ~1-2 |
| L1196M (Gatekeeper Mutation) | ~1-5 | >200 | ~15-30 | ~3-7 |
| G1269A | ~1-5 | ~50-100 | Not specified | Not specified |
| G1202R (Highly Resistant) | ~10-20 | >1000 | >500 | >500 |
| F1174L (Neuroblastoma) | Potent Inhibition | Resistant | Not specified | Not specified |
| F1245C (Neuroblastoma) | Potent Inhibition | Resistant | Not specified | Not specified |
Note: IC50 values are approximate and compiled from various preclinical studies.[1][3][4] Actual values may vary depending on the specific assay conditions.
Table 2: Comparative Cellular Proliferation Inhibition (IC50) in ROS1 Fusion-Positive Cell Lines
| Cell Line | PF-06463922 (nM) | Crizotinib (nM) | Ceritinib (nM) | Alectinib (nM) | Foretinib (nM) |
| HCC78 (SLC34A2-ROS1) | 1.3 | >10-fold higher | >100-fold higher | >100-fold higher | >10-fold higher |
| BaF3 (CD74-ROS1) | 0.6 | >10-fold higher | >100-fold higher | >100-fold higher | >10-fold higher |
Data suggests PF-06463922 is significantly more potent than other tested inhibitors in ROS1-driven cancers.[5]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature to assess the cross-resistance profiles of kinase inhibitors.
In Vitro Kinase Assays
-
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
-
Methodology:
-
Recombinant ALK or ROS1 kinase domains (wild-type and mutant variants) are expressed and purified.
-
The kinase is incubated with a substrate peptide and ATP in the presence of varying concentrations of the inhibitor (e.g., PF-06463922, crizotinib).
-
The level of substrate phosphorylation is measured, typically using methods like radioisotope incorporation (32P-ATP) or fluorescence-based assays.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.[3]
-
Cell-Based Proliferation Assays
-
Objective: To assess the effect of a compound on the growth and viability of cancer cell lines harboring specific ALK or ROS1 fusions or mutations.
-
Methodology:
-
Cancer cell lines (e.g., H3122 for ALK, HCC78 for ROS1) are seeded in multi-well plates.
-
Cells are treated with a range of concentrations of the kinase inhibitor for a specified period (e.g., 72-120 hours).[4]
-
Cell viability is measured using assays such as MTT, MTS, or ATP-based luminescence assays (e.g., CellTiter-Glo).
-
IC50 values are determined by fitting the dose-response data to a sigmoidal curve.[6]
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
-
Methodology:
-
Human cancer cell lines or patient-derived tumor fragments are implanted subcutaneously or orthotopically (e.g., intracranially for brain metastases models) into immunocompromised mice.[1][3]
-
Once tumors are established, mice are randomized into treatment and control (vehicle) groups.
-
The kinase inhibitor is administered orally or via another appropriate route at a specified dose and schedule.
-
Tumor volume is measured regularly. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., immunoblotting for target kinase phosphorylation).[1][3]
-
Mandatory Visualizations
The following diagrams illustrate key concepts related to PF-06463922's mechanism of action and the experimental workflow for its evaluation.
References
- 1. PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PF-06463922, an ALK/ROS1 Inhibitor, Overcomes Resistance to First and Second Generation ALK Inhibitors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
PF-06463922 Demonstrates Potent Efficacy in Crizotinib-Resistant Patient Samples, Outperforming Other Next-Generation ALK Inhibitors
For Immediate Release
[City, State] – [Date] – New comparative data confirms the robust efficacy of PF-06463922 (lorlatinib) in overcoming resistance to crizotinib (B193316) in anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC) patient samples. Preclinical studies showcase its superior potency against a wide range of clinically acquired ALK mutations, including the highly resistant G1202R mutant, compared to other second and third-generation ALK inhibitors.[1] PF-06463922's unique macrocyclic structure allows it to fit within the ATP-binding pocket of both wild-type and mutant ALK, leading to potent inhibition of downstream signaling pathways and induction of tumor regression in crizotinib-resistant models.
Crizotinib, the first-generation ALK inhibitor, has shown significant clinical benefit in patients with ALK-rearranged NSCLC. However, most patients eventually develop resistance, often driven by secondary mutations in the ALK kinase domain.[1] This has spurred the development of next-generation inhibitors to address this clinical challenge. This guide provides a comprehensive comparison of PF-06463922 with other ALK inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers and clinicians in understanding its therapeutic potential.
Comparative Efficacy of ALK Inhibitors in Crizotinib-Resistant Models
PF-06463922 has demonstrated superior in vitro and in vivo activity in preclinical models of crizotinib resistance compared to other ALK inhibitors such as ceritinib, alectinib, and brigatinib.
In Vitro Potency Against ALK Mutations
The inhibitory activity of PF-06463922 was assessed against various ALK mutations that confer resistance to crizotinib. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined and compared with other ALK inhibitors.
| ALK Mutation | PF-06463922 IC50 (nM) | Crizotinib IC50 (nM) | Ceritinib IC50 (nM) | Alectinib IC50 (nM) |
| EML4-ALK WT | <1 | 24 | 20 | 16 |
| L1196M | <1 | 102 | 23 | 27 |
| G1269A | <1 | 115 | 29 | 48 |
| G1202R | 16 | >1000 | >1000 | >1000 |
| F1174L | <1 | 215 | - | - |
| I1171T | 4 | 271 | - | - |
In Vivo Tumor Growth Inhibition
The in vivo efficacy of PF-06463922 was evaluated in xenograft models bearing crizotinib-resistant ALK mutations. Treatment with PF-06463922 resulted in significant tumor regression and prolonged survival in mouse models, including those with brain metastases.[1]
| Xenograft Model (ALK Mutation) | Treatment | Tumor Growth Inhibition (%) |
| H3122 (EML4-ALK L1196M) | PF-06463922 | >100 (regression) |
| H3122 (EML4-ALK L1196M) | Crizotinib | ~50 |
| SH-SY5Y (F1174L) | PF-06463922 | >100 (regression) |
| SH-SY5Y (F1174L) | Crizotinib | No significant inhibition |
| Patient-Derived Xenograft (G1202R) | PF-06463922 | Significant regression |
Data represents a summary of findings from preclinical studies.[2][3]
Signaling Pathway and Experimental Workflow
The development of resistance to crizotinib involves the reactivation of the ALK signaling pathway despite treatment. PF-06463922 effectively inhibits this pathway, even in the presence of resistance mutations.
The experimental workflow to confirm the efficacy of PF-06463922 typically involves a series of in vitro and in vivo assays.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of PF-06463922 and other ALK inhibitors for 72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the drug concentration.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess the inhibition of signaling pathways.
-
Cell Lysis: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[5]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ALK, ALK, p-ERK, ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
This protocol outlines the procedure for evaluating the antitumor activity of PF-06463922 in a mouse model.
-
Cell Implantation: Subcutaneously inject 5 x 10^6 crizotinib-resistant NSCLC cells (e.g., H3122-CR) into the flank of immunodeficient mice.[3][6]
-
Tumor Growth: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days.
-
Drug Administration: Once the tumors reach a volume of 150-200 mm³, randomize the mice into treatment groups and administer PF-06463922 or vehicle control orally, once daily.
-
Efficacy Assessment: Continue treatment for a specified period (e.g., 21-28 days) and monitor tumor volume and body weight.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting for p-ALK).
Conclusion
PF-06463922 demonstrates significant promise as a therapeutic agent for ALK-positive NSCLC patients who have developed resistance to crizotinib. Its superior potency against a broad spectrum of ALK resistance mutations, including the challenging G1202R mutation, and its ability to induce tumor regression in preclinical models, position it as a critical treatment option.[1] The experimental data and protocols provided in this guide offer a framework for further research and clinical evaluation of this next-generation ALK inhibitor.
References
- 1. PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The ALK/ROS1 inhibitor PF-06463922 overcomes primary resistance to crizotinib in ALK-driven neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Western blot protocol | Abcam [abcam.com]
- 6. Utility and Applications of Orthotopic Models of Human Non-Small Cell Lung Cancer (NSCLC) for the Evaluation of Novel and Emerging Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Safety Analysis of PF-06463922 (Lorlatinib) Versus Earlier Generation ALK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of the third-generation Anaplastic Lymphoma Kinase (ALK) inhibitor, PF-06463922 (lorlatinib), against its predecessors: the first-generation inhibitor crizotinib (B193316), and second-generation inhibitors ceritinib (B560025), alectinib (B1194254), and brigatinib (B606365). The information herein is supported by data from key clinical trials and preclinical studies, offering a comprehensive overview for researchers and drug development professionals.
Executive Summary
PF-06463922 (lorlatinib) has demonstrated significant efficacy in the treatment of ALK-positive non-small cell lung cancer (NSCLC), particularly in patients with brain metastases and those who have developed resistance to earlier generation ALK inhibitors. However, its safety profile is distinct, characterized by a higher incidence of central nervous system (CNS) and metabolic adverse events. In contrast, earlier generation inhibitors exhibit different toxicity profiles, with gastrointestinal and hepatic events being more prominent with crizotinib and ceritinib, while alectinib is generally considered to have a more favorable safety profile. Brigatinib is associated with a risk of early-onset pulmonary events. Understanding these differences is crucial for the continued development of safer and more effective ALK-targeted therapies.
Comparative Safety Data
The following tables summarize the incidence of common and grade 3/4 treatment-emergent adverse events (TEAEs) observed in key clinical trials for each ALK inhibitor. Direct comparison between trials should be made with caution due to differences in study design, patient populations, and follow-up duration.
Table 1: Comparison of Common Treatment-Emergent Adverse Events (All Grades, ≥20% in any arm)
| Adverse Event | PF-06463922 (Lorlatinib) (CROWN Study) | Crizotinib (PROFILE 1014) | Ceritinib (ASCEND-4) | Alectinib (ALEX Study) | Brigatinib (ALTA-1L) |
| Metabolic | |||||
| Hypercholesterolemia | 96% | 23% | 33% | 20% | 43% |
| Hypertriglyceridemia | 84% | 14% | 29% | 15% | 35% |
| Edema | 57% | 49% | 29% | 34% | 28% |
| Weight Gain | 48% | 11% | 11% | 10% | 19% |
| Neurological | |||||
| Peripheral Neuropathy | 47% | 19% | 12% | 16% | 18% |
| Cognitive Effects | 29% | 6% | 5% | 7% | 6% |
| Mood Effects | 21% | 2% | 3% | 4% | 3% |
| Dizziness | 16% | 27% | 18% | 12% | 16% |
| Headache | 18% | 18% | 16% | 19% | 24% |
| Gastrointestinal | |||||
| Diarrhea | 29% | 61% | 85% | 18% | 62% |
| Nausea | 18% | 55% | 69% | 15% | 40% |
| Vomiting | 14% | 51% | 66% | 11% | 25% |
| Constipation | 20% | 43% | 34% | 38% | 25% |
| General | |||||
| Fatigue | 23% | 32% | 44% | 26% | 27% |
| Visual | |||||
| Vision Disorder | 10% | 62% | 10% | 9% | 10% |
| Musculoskeletal | |||||
| Myalgia | 17% | 11% | 15% | 31% | 21% |
| Arthralgia | 23% | 16% | 20% | 17% | 20% |
| Respiratory | |||||
| Cough | 18% | 21% | 17% | 19% | 32% |
| Hepatobiliary | |||||
| Increased AST | 37% | 43% | 56% | 38% | 48% |
| Increased ALT | 40% | 48% | 60% | 38% | 47% |
Table 2: Comparison of Grade 3/4 Treatment-Emergent Adverse Events (≥2% in any arm)
| Adverse Event | PF-06463922 (Lorlatinib) (CROWN Study) | Crizotinib (PROFILE 1014) | Ceritinib (ASCEND-4) | Alectinib (ALEX Study) | Brigatinib (ALTA-1L) |
| Metabolic | |||||
| Hypertriglyceridemia | 22% | <1% | 3% | <1% | 3% |
| Hypercholesterolemia | 17% | <1% | 2% | <1% | 1% |
| Increased Lipase | 11% | 4% | 10% | 2% | 7% |
| Increased Amylase | 8% | 3% | 7% | 2% | 4% |
| Weight Gain | 17% | <1% | <1% | <1% | 2% |
| Neurological | |||||
| Cognitive Effects | 2.1% | 0% | <1% | <1% | <1% |
| Mood Effects | 1.4% | 0% | <1% | <1% | <1% |
| General | |||||
| Fatigue | 1.4% | 3% | 5% | 2% | 2% |
| Gastrointestinal | |||||
| Diarrhea | 1.4% | 2% | 5% | <1% | 3% |
| Hepatobiliary | |||||
| Increased ALT | 2.8% | 15% | 32% | 5% | 10% |
| Increased AST | 2.1% | 8% | 15% | 6% | 6% |
| Respiratory | |||||
| Pneumonitis/ILD | 0.7% | 2% | 4% | 1% | 3% |
| Cardiovascular | |||||
| Hypertension | 7% | 2% | 2% | 1% | 13% |
Key Differences in Safety Profiles
PF-06463922 (Lorlatinib): The most notable toxicities associated with lorlatinib (B560019) are metabolic and CNS effects. A high percentage of patients experience hypercholesterolemia and hypertriglyceridemia, often requiring management with lipid-lowering agents.[1] CNS adverse events, including cognitive effects (e.g., memory impairment, disturbance in attention) and mood effects (e.g., anxiety, depression, irritability), are also common, which is attributed to the drug's high penetrance of the blood-brain barrier.[2][3]
Crizotinib (First Generation): Crizotinib is frequently associated with gastrointestinal side effects such as nausea, vomiting, and diarrhea.[4] Visual disturbances, often described as light trails or flashing lights, are a hallmark toxicity of crizotinib.[5] Elevated liver transaminases are also a significant concern.[6]
Ceritinib (Second Generation): Similar to crizotinib, ceritinib has a high incidence of gastrointestinal toxicities, which can be dose-limiting.[7][8] Hepatotoxicity is also a notable adverse event.[9]
Alectinib (Second Generation): Alectinib is generally considered to have a more favorable safety profile compared to other ALK inhibitors.[10] Common adverse events include constipation, myalgia (muscle pain), and edema.[11] While hepatotoxicity can occur, it is typically less frequent and severe than with crizotinib or ceritinib.[12]
Brigatinib (Second Generation): A key safety concern with brigatinib is the risk of early-onset interstitial lung disease (ILD)/pneumonitis, which can occur within the first week of treatment.[13] Hypertension is another common adverse event. Gastrointestinal side effects are also frequent.[14]
Mechanisms of Toxicity
The distinct safety profiles of these ALK inhibitors can be attributed to a combination of on-target and off-target effects.
-
On-Target Effects: Inhibition of ALK in normal tissues where it plays a physiological role may contribute to some adverse events.
-
Off-Target Kinase Inhibition: Each inhibitor has a unique kinase inhibition profile, and interactions with other kinases can lead to specific toxicities.[15] For example, crizotinib also inhibits MET and ROS1, which may contribute to its side effect profile.[6]
-
Physicochemical Properties: Factors such as a drug's ability to cross the blood-brain barrier, as seen with lorlatinib, directly influence its CNS side effects.[2]
Experimental Protocols
The safety and toxicity of ALK inhibitors are evaluated through a standardized workflow, from preclinical studies to post-marketing surveillance.
Preclinical Toxicity Studies
In Vitro Cytotoxicity Assays:
-
Objective: To determine the concentration of the ALK inhibitor that is toxic to cells.
-
Methodology: A panel of human cell lines (e.g., Chinese Hamster Ovary (CHO-K1), human hepatocytes) is exposed to a range of drug concentrations. Cell viability is then assessed using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or by measuring ATP content (e.g., CellTiter-Glo®). The concentration that inhibits 50% of cell growth (IC50) is determined.
In Vitro Safety Pharmacology:
-
hERG Channel Assay:
-
Objective: To assess the potential for QT interval prolongation, a risk for cardiac arrhythmia.
-
Methodology: Human embryonic kidney (HEK293) cells stably expressing the hERG (human Ether-à-go-go-Related Gene) potassium channel are used. The effect of the drug on the hERG current is measured using patch-clamp electrophysiology or high-throughput fluorescence-based assays.[16][17][18][19] The IC50 for hERG channel inhibition is determined.
-
In Vivo Animal Toxicity Studies:
-
Objective: To evaluate the systemic toxicity of the ALK inhibitor in animal models.
-
Methodology: Studies are conducted in at least two species (one rodent, e.g., rat, and one non-rodent, e.g., dog). The drug is administered at various dose levels for a defined period (e.g., 28 days). Endpoints include clinical observations, body weight changes, food consumption, hematology, clinical chemistry, and histopathological examination of tissues at the end of the study. These studies help determine the No-Observed-Adverse-Effect Level (NOAEL).
Clinical Trial Safety Monitoring
Adverse Event Grading:
-
Objective: To standardize the reporting of adverse events in clinical trials.
-
Methodology: The National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) is used.[20][21] This system grades the severity of adverse events on a scale from 1 (mild) to 5 (death related to adverse event).[22]
-
Grade 1: Mild; asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated.
-
Grade 2: Moderate; minimal, local, or noninvasive intervention indicated; limiting age-appropriate instrumental activities of daily living (ADL).
-
Grade 3: Severe or medically significant but not immediately life-threatening; hospitalization or prolongation of hospitalization indicated; disabling; limiting self-care ADL.
-
Grade 4: Life-threatening consequences; urgent intervention indicated.
-
Grade 5: Death related to AE.
-
Visualizations
Caption: Simplified ALK signaling pathway and the point of inhibition.
Caption: General experimental workflow for safety and toxicity assessment.
References
- 1. Crizotinib-induced immunogenic cell death in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. mdpi.com [mdpi.com]
- 4. Safety and efficacy of alectinib versus crizotinib in alk-positive non-small cell lung cancer: An update meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crizotinib-Induced Abnormal Signal Processing in the Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Ceritinib? [synapse.patsnap.com]
- 8. Comparing efficacy and safety of upfront treatment strategies for anaplastic lymphoma kinase-positive non-small cell lung cancer: a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Comparative safety of anaplastic lymphoma kinase tyrosine kinase inhibitors in advanced anaplastic lymphoma kinase-mutated non-small cell lung cancer: Systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. Clinical efficacy and safety of crizotinib and alectinib in ALK-positive non-small cell lung cancer treatment and predictive value of CEA and CA125 for treatment efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crizotinib induces pulmonary toxicity by blocking autophagy flux in alveolar epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pfizermedical.com [pfizermedical.com]
- 15. mdpi.com [mdpi.com]
- 16. High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition [mdpi.com]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. Evaluation of a high-throughput fluorescence assay method for HERG potassium channel inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. hcp.myeloma.org.uk [hcp.myeloma.org.uk]
- 21. dctd.cancer.gov [dctd.cancer.gov]
- 22. dermnetnz.org [dermnetnz.org]
Comparative Efficacy of PF-06463922 (Lorlatinib) Across Diverse ROS1 Fusion Variants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the tyrosine kinase inhibitor PF-06463922 (lorlatinib) against various ROS1 fusion variants, including those harboring resistance mutations. The data presented is compiled from preclinical studies to offer an objective performance comparison with other relevant ROS1 inhibitors.
Introduction to ROS1 Fusions and Targeted Therapy
Chromosomal rearrangements involving the ROS1 proto-oncogene are key oncogenic drivers in a subset of non-small cell lung cancers (NSCLC) and other malignancies. These rearrangements lead to the expression of fusion proteins with a constitutively active ROS1 kinase domain, which activates downstream signaling pathways promoting cell proliferation and survival. While first-generation ROS1 inhibitors like crizotinib (B193316) have shown clinical efficacy, the development of acquired resistance, often through secondary mutations in the ROS1 kinase domain, presents a significant clinical challenge.
PF-06463922, also known as lorlatinib, is a potent, third-generation, ATP-competitive inhibitor of both ALK and ROS1 kinases. It was designed to penetrate the central nervous system and to be active against many of the mutations that confer resistance to earlier-generation inhibitors. This guide will compare the in vitro activity of PF-06463922 with other ROS1 inhibitors against wild-type and mutated ROS1 fusion proteins.
Data Presentation: Inhibitor Activity on ROS1 Fusion Variants
The following table summarizes the half-maximal inhibitory concentration (IC50) values of PF-06463922 (lorlatinib) and other ROS1 inhibitors against Ba/F3 cells engineered to express the CD74-ROS1 fusion protein with and without various resistance mutations. Lower IC50 values indicate greater potency.
| ROS1 Fusion Variant | PF-06463922 (Lorlatinib) IC50 (nM) | Crizotinib IC50 (nM) | Entrectinib IC50 (nM) | Repotrectinib IC50 (nM) |
| CD74-ROS1 (Wild-Type) | 0.2 | 14.6 | 10.5 | <0.2 |
| CD74-ROS1 G2032R | 160.7 | 266.2 | >1000 | 3.3 |
| CD74-ROS1 L2086F | >1000 | >1000 | >1000 | Not Available |
| CD74-ROS1 D2033N | Not Available | Not Available | Not Available | Not Available |
| CD74-ROS1 S1986F | Not Available | Not Available | Not Available | Not Available |
| CD74-ROS1 L2026M | 1.6 | 95.6 | Not Available | <0.2 |
| SDC4-ROS1 (Wild-Type) | 0.3 | 19.6 | Not Available | 0.2 |
| EZR-ROS1 (Wild-Type) | 0.2 | 19.4 | Not Available | <0.1 |
| TPM3-ROS1 (Wild-Type) | 0.3 | 31.1 | Not Available | <0.1 |
Data compiled from published preclinical studies. "Not Available" indicates that data was not found in the reviewed literature.
Experimental Protocols
The data presented in this guide is primarily derived from in vitro cellular proliferation assays using the Ba/F3 cell line. Below is a detailed methodology representative of these key experiments.
Ba/F3 Cell Proliferation Assay
This assay is widely used to determine the potency of kinase inhibitors against specific oncogenic drivers. The Ba/F3 cell line is an IL-3 dependent murine pro-B cell line that, when transfected with a constitutively active fusion protein like CD74-ROS1, becomes IL-3 independent for survival and proliferation.[1][2] This "oncogene addiction" can be reversed by an effective inhibitor of the driver kinase.[1]
Protocol:
-
Cell Culture and Transfection:
-
Ba/F3 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, antibiotics, and murine IL-3.
-
The cDNA for the desired ROS1 fusion variant (e.g., CD74-ROS1) is cloned into a suitable expression vector.
-
Ba/F3 cells are transfected with the expression vector via electroporation or retroviral transduction.[1]
-
Stable cell lines are established by selecting for cells that can proliferate in the absence of IL-3.
-
-
Drug Sensitivity Assay:
-
Engineered Ba/F3 cells expressing the ROS1 fusion are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well in IL-3-free medium.
-
The test compounds (e.g., PF-06463922, crizotinib) are serially diluted to a range of concentrations and added to the wells.
-
The cells are incubated with the compounds for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
Viability Assessment:
-
Cell viability is measured using a commercially available reagent such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
The luminescence signal, which is proportional to the number of viable cells, is read using a microplate reader.
-
-
Data Analysis:
-
The raw data is normalized to the vehicle-treated control wells (representing 100% viability).
-
The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
ROS1 Signaling Pathway
Caption: Simplified ROS1 signaling pathways leading to cell proliferation and survival.
Experimental Workflow for Inhibitor Profiling
Caption: Workflow for determining IC50 values of inhibitors in Ba/F3 cells.
References
A Head-to-Head Clinical Assessment: Ceritinib vs. Lorlatinib in ALK-Positive Non-Small Cell Lung Cancer
A Comparative Guide for Researchers and Drug Development Professionals
Initial Note on PF2562: Publicly available information on a compound designated "this compound" for oncological applications is not available. However, given the context of comparing an ALK inhibitor with a Pfizer compound, it is highly probable that the intended compound was PF-06463922 , the developmental code for lorlatinib (B560019) , a potent, third-generation ALK inhibitor developed by Pfizer. This guide will proceed with a detailed comparison of ceritinib (B560025) and lorlatinib.
Introduction
The treatment landscape for anaplastic lymphoma kinase (ALK)-rearranged non-small cell lung cancer (NSCLC) has been revolutionized by the development of targeted tyrosine kinase inhibitors (TKIs). Ceritinib, a second-generation ALK inhibitor, marked a significant advancement over the first-generation inhibitor, crizotinib (B193316). Subsequently, third-generation inhibitors, such as lorlatinib, were designed to overcome resistance mechanisms and improve intracranial efficacy. This guide provides a comprehensive comparison of the clinical trial data for ceritinib and lorlatinib, offering insights into their respective efficacy, safety, and mechanisms of action.
Mechanism of Action
Both ceritinib and lorlatinib are competitive inhibitors of the ALK tyrosine kinase.[1] By binding to the ATP-binding pocket of the ALK fusion protein, they prevent its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cancer cell proliferation and survival, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[2][3]
Lorlatinib was specifically designed to be a potent inhibitor of a wide range of ALK resistance mutations that can emerge during treatment with earlier-generation TKIs.[4] Furthermore, it exhibits enhanced penetration of the blood-brain barrier, a critical feature for managing and preventing brain metastases, a common site of disease progression in ALK-positive NSCLC.[5]
Signaling Pathway Inhibition
The diagram below illustrates the simplified ALK signaling pathway and the points of inhibition by ceritinib and lorlatinib.
Caption: Simplified ALK signaling pathway and inhibition by ceritinib and lorlatinib.
Clinical Trial Data Comparison
The following tables summarize key efficacy and safety data from pivotal clinical trials for ceritinib (ASCEND-4) and lorlatinib (CROWN).
Table 1: Efficacy in First-Line Treatment of ALK-Positive NSCLC
| Endpoint | Ceritinib (ASCEND-4)[6][7] | Lorlatinib (CROWN)[8][9] |
| Comparator | Platinum-based Chemotherapy | Crizotinib |
| Median Progression-Free Survival (PFS) | 16.6 months | Not Reached (at 5-year follow-up) |
| PFS Hazard Ratio (HR) | 0.55 (vs. Chemotherapy) | 0.19 (vs. Crizotinib) |
| 5-Year PFS Rate | Not Reported | 60% |
| Overall Response Rate (ORR) | 73% | 78% (at 1 year) |
| Intracranial ORR (in patients with baseline brain metastases) | 73% | 66% (at 1 year) |
Table 2: Safety Profile - Common Adverse Events (Any Grade)
| Adverse Event | Ceritinib (ASCEND-4)[7] | Lorlatinib (CROWN)[10] |
| Diarrhea | 85% | 17.6% |
| Nausea | 69% | - |
| Vomiting | 66% | - |
| Hypercholesterolemia | - | 72% (Grade 3/4) |
| Hypertriglyceridemia | - | - |
| Edema | - | 51.2% |
| Peripheral Neuropathy | - | 43.7% |
| Cognitive Effects | - | Reported |
| Mood Effects | - | 21.0% |
Note: Direct comparison of adverse event percentages across different trials should be done with caution due to variations in reporting and patient populations.
Experimental Protocols
ASCEND-4 (Ceritinib)
The ASCEND-4 trial was a randomized, open-label, phase 3 study.[7]
-
Patient Population: Previously untreated patients with advanced ALK-rearranged non-squamous NSCLC.
-
Randomization: Patients were randomized 1:1 to receive either ceritinib (750 mg once daily) or platinum-based chemotherapy (pemetrexed plus cisplatin (B142131) or carboplatin (B1684641) for up to 4 cycles, followed by maintenance pemetrexed).
-
Primary Endpoint: Progression-free survival (PFS) as assessed by a blinded independent review committee.
-
Stratification Factors: World Health Organization performance status, prior neoadjuvant or adjuvant chemotherapy, and presence of brain metastases.
CROWN (Lorlatinib)
The CROWN trial is an ongoing, randomized, open-label, phase 3 study.[9][11]
-
Patient Population: Previously untreated patients with advanced ALK-positive NSCLC.
-
Randomization: Patients were randomized 1:1 to receive either lorlatinib (100 mg once daily) or crizotinib (250 mg twice daily).
-
Primary Endpoint: Progression-free survival (PFS) as assessed by a blinded independent central review.
-
Stratification Factors: Presence of brain metastases (yes vs. no) and ethnic origin (Asian vs. non-Asian).
Experimental Workflow
The following diagram outlines a generalized workflow for a clinical trial of an ALK inhibitor.
Caption: Generalized workflow for a randomized clinical trial of an ALK inhibitor.
Conclusion
Clinical trial data demonstrates that both ceritinib and lorlatinib are effective treatments for ALK-positive NSCLC. Lorlatinib, a third-generation ALK inhibitor, has shown superior efficacy in terms of progression-free survival when compared to first-generation inhibitors and has a distinct safety profile.[8][12] Ceritinib remains a valuable therapeutic option, particularly in settings where later-generation inhibitors may not be available. The choice between these agents depends on various factors, including prior treatment history, the presence of brain metastases, and the patient's tolerance to specific adverse events. The ongoing research and development in this field continue to refine treatment strategies and improve outcomes for patients with ALK-positive NSCLC.
References
- 1. Profile of ceritinib in the treatment of ALK+ metastatic non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Ceritinib? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Update on Lorlatinib: Role in Reducing the Risk of Disease Progression in ALK-Positive NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Randomized, Phase 3 Study of First-Line Ceritinib vs Chemotherapy in Patients with ALK-Positive NSCLC (ASCEND-4) | Value-Based Cancer Care [valuebasedcancer.com]
- 7. First-line ceritinib versus platinum-based chemotherapy in advanced ALK-rearranged non-small-cell lung cancer (ASCEND-4): a randomised, open-label, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. Lorlatinib vs Crizotinib for Advanced ALK-Positive NSCLC: Extended CROWN Follow-up - The ASCO Post [ascopost.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ascopubs.org [ascopubs.org]
- 12. Comparative efficacy and safety of first-line treatments for advanced non-small cell lung cancer with ALK-rearranged: a meta-analysis of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Laboratory Chemicals: A General Protocol
Disclaimer: A specific Safety Data Sheet (SDS) for "PF2562" was not found. The following information provides a general framework for the safe disposal of laboratory chemicals. It is imperative to consult the specific SDS for any chemical, including this compound, as it contains detailed and substance-specific safety, handling, and disposal instructions. Always adhere to your institution's Environmental Health and Safety (EHS) guidelines and local regulations.
The responsible disposal of laboratory chemicals is a cornerstone of safe research practices, ensuring the well-being of personnel and the protection of the environment. For researchers, scientists, and drug development professionals, a clear understanding of disposal procedures is not just a matter of compliance, but of professional responsibility.
Immediate Safety and Handling for Disposal
Before initiating any disposal process, the appropriate Personal Protective Equipment (PPE) must be worn. This typically includes a lab coat, safety goggles, and chemical-resistant gloves.[1] For potent compounds or when generating dust or aerosols, handling should occur within a certified chemical fume hood.[1]
Step-by-Step Disposal Procedures
The fundamental principle for the disposal of most research chemicals is to treat them as hazardous waste.[1][2] They should never be disposed of down the drain or in regular trash.[1]
1. Waste Segregation and Container Management:
-
Designated Containers: All chemical waste should be collected in dedicated, clearly labeled hazardous waste containers.[1][2]
-
Chemical Compatibility: Ensure the waste container is constructed from a material compatible with the chemical waste (e.g., glass or high-density polyethylene (B3416737) for solutions).[1][2]
-
Avoid Mixing: Do not mix incompatible waste streams to prevent dangerous reactions.[1]
-
Secure Labeling: Waste containers must be kept tightly sealed when not in use and be clearly labeled with "Hazardous Waste" and the full chemical name(s) of the contents.[2] Chemical formulas or abbreviations are not acceptable.[2]
2. Disposal of Different Waste Forms:
The following table outlines general procedures for disposing of different forms of chemical waste.
| Waste Form | Disposal Procedure |
| Solid Chemical Waste | Collect in a clearly labeled, sealed container and treat as hazardous chemical waste.[1] |
| Liquid Chemical Waste | Collect in a compatible, sealed, and labeled liquid waste container, using secondary containment. Do not dispose of down the sink.[1] |
| Contaminated Sharps | Needles, syringes, and other sharps must be placed in a designated, puncture-resistant sharps container that is closable and leak-proof.[3] |
| Contaminated Labware | Glassware and other labware contaminated with hazardous chemicals should be collected and treated as hazardous waste.[2] If possible, triple-rinse with a suitable solvent, collecting the rinsate as hazardous waste.[2] |
| Contaminated PPE | Gloves, lab coats, and other PPE contaminated with hazardous chemicals should be disposed of in a designated solid waste stream for chemically contaminated items.[1] |
3. Spill and Cleanup Procedures:
In the event of a spill, use an appropriate absorbent material to contain it.[1] The contaminated absorbent material should then be collected in a sealed bag or container for disposal as hazardous waste.[1] The affected area should be cleaned with a suitable solvent, and all cleaning materials must also be collected as hazardous waste.[1]
Disposal Workflow
The following diagram illustrates a generalized workflow for the safe disposal of laboratory chemical waste.
References
Essential Safety and Logistical Information for Handling PF2562
Disclaimer: A specific Safety Data Sheet (SDS) for a compound designated "PF2562" was not publicly available at the time of this writing. The "PF" prefix strongly indicates that this substance belongs to the class of Per- and Polyfluoroalkyl Substances (PFAS). Therefore, the following guidance is based on the established safety protocols for handling PFAS compounds, which are known for their persistence and potential toxicity. Researchers, scientists, and drug development professionals should always consult their institution's safety office and, if possible, the manufacturer's specific SDS for any new compound.
Per- and Polyfluoroalkyl Substances (PFAS) are a large family of synthetic chemicals with unique properties, but many also pose significant health risks.[1][2] Epidemiological studies have linked exposure to certain PFAS with a range of adverse health effects, including cancer, liver damage, thyroid disease, and developmental issues.[3][4][5] Due to their persistence in the environment, they are often referred to as "forever chemicals."[6]
Personal Protective Equipment (PPE)
When handling this compound or any PFAS compound, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for laboratory settings.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Double-gloving with nitrile gloves | Provides a barrier against dermal absorption. Change gloves immediately if contaminated. |
| Eyes/Face | Safety goggles with side shields or a full-face shield | Protects against splashes and aerosols. A face shield offers broader protection. |
| Body | Laboratory coat or chemical-resistant apron | Prevents contamination of personal clothing. |
| Respiratory | Use in a certified chemical fume hood | Ensures adequate ventilation and minimizes inhalation exposure. For procedures outside a fume hood that may generate aerosols, a fit-tested N95 or higher respirator may be necessary. |
| Feet | Closed-toe shoes | Protects feet from spills. |
Experimental Protocol: Safe Handling of this compound in a Laboratory Setting
This protocol outlines the essential steps for safely handling this compound during routine laboratory experiments.
-
Preparation and Planning:
-
Review the Safety Data Sheet (if available) and any internal safety documents.
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Assemble all necessary materials, including pre-labeled waste containers.
-
Prepare a spill kit specifically for hazardous chemicals.
-
-
Donning Personal Protective Equipment (PPE):
-
Put on a lab coat, closed-toe shoes, safety goggles, and double-nitrile gloves before entering the designated work area.
-
-
Handling and Dispensing:
-
Conduct all manipulations of this compound, including weighing and dilutions, within a chemical fume hood to minimize inhalation exposure.
-
Use disposable equipment (e.g., pipette tips, weighing boats) whenever possible to prevent cross-contamination.
-
If using glassware, dedicate it for PFAS use only and decontaminate it thoroughly after each use.
-
-
During the Experiment:
-
Keep all containers of this compound tightly sealed when not in use.
-
Avoid generating aerosols or dust.
-
In case of accidental skin contact, immediately remove contaminated gloves and wash the affected area with soap and water for at least 15 minutes.
-
-
Decontamination and Clean-up:
-
Wipe down the work surface in the fume hood with an appropriate cleaning agent after completing your work.
-
Dispose of all contaminated disposable materials in a designated, sealed hazardous waste container.
-
Remove PPE in the correct order to avoid self-contamination (gloves first, then goggles, then lab coat).
-
Wash hands thoroughly with soap and water after removing PPE.
-
Operational Plan for Disposal of this compound Waste
The disposal of PFAS-containing waste is a critical consideration due to its environmental persistence. The following table outlines the recommended disposal methods based on the U.S. Environmental Protection Agency's (EPA) interim guidance.[7]
| Waste Type | Recommended Disposal Method | Key Considerations |
| Solid Waste (e.g., contaminated lab supplies) | Hazardous Waste Incineration | Must be conducted at high temperatures (typically >1000°C) to ensure complete destruction of the carbon-fluorine bond.[8] |
| Hazardous Waste Landfill | Should be a Subtitle C landfill with a liner and leachate collection system to prevent environmental release.[8][9] | |
| Liquid Waste (e.g., unused solutions, contaminated solvents) | Hazardous Waste Incineration | As with solid waste, high-temperature incineration is the preferred method for destruction. |
| Underground Injection | Deep-well injection into a Class I hazardous waste well can be a secure disposal option.[8] |
This compound Spill Response Workflow
The following diagram outlines the logical steps to follow in the event of a this compound spill in a laboratory setting.
Caption: Workflow for a this compound laboratory spill response.
References
- 1. Per- and Polyfluoroalkyl Substances (PFAS) [ntp.niehs.nih.gov]
- 2. Per- and polyfluoroalkyl substances (PFAS) - ECHA [echa.europa.eu]
- 3. Per- and Polyfluoroalkyl Substance Toxicity and Human Health Review: Current State of Knowledge and Strategies for Informing Future Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. Freedom to Choose: PFAS-Free PPE [pfasfreeppe.com]
- 6. organomation.com [organomation.com]
- 7. epa.gov [epa.gov]
- 8. plasticsengineering.org [plasticsengineering.org]
- 9. Waste Disposal & Trash Pickup | Republic Services [republicservices.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
